MK-8768
Description
Propriétés
Numéro CAS |
1432729-22-0 |
|---|---|
Formule moléculaire |
C21H22F3N5O2 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
4-(1-methylpyrazol-4-yl)-7-[[(2R,6R)-2-methyl-6-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H22F3N5O2/c1-12-8-29(11-19(31-12)21(22,23)24)9-13-3-4-15-16(14-7-26-28(2)10-14)6-18(20(25)30)27-17(15)5-13/h3-7,10,12,19H,8-9,11H2,1-2H3,(H2,25,30)/t12-,19-/m1/s1 |
Clé InChI |
KTYWQIWONODXST-CWTRNNRKSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |
SMILES canonique |
CC1CN(CC(O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |
Origine du produit |
United States |
Foundational & Exploratory
MK-8768: A Deep Dive into its Mechanism of Action in CNS Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MK-8768 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). By selectively inhibiting presynaptic mGluR2, this compound enhances glutamatergic transmission in key brain circuits implicated in cognition and mood. This mechanism of action holds significant promise for the therapeutic intervention of central nervous system (CNS) disorders characterized by glutamate dysregulation, including Alzheimer's disease and depression. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its pharmacological profile, pharmacokinetic properties, and efficacy in nonclinical models. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough understanding of this novel investigational compound.
Introduction: The Rationale for mGluR2 Negative Allosteric Modulation
Glutamate is the primary excitatory neurotransmitter in the CNS, playing a crucial role in synaptic plasticity, learning, and memory.[1] Its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family consists of eight subtypes (mGluR1-8) that are further classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[2]
Group II mGluRs, which include mGluR2 and mGluR3, are Gi/o-coupled receptors predominantly located on presynaptic terminals.[3][4] They function as autoreceptors, and their activation by glutamate leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in glutamate release.[4]
In certain CNS disorders, such as Alzheimer's disease and depression, a dysregulation of glutamatergic signaling is hypothesized to contribute to the pathophysiology. One therapeutic strategy to address this is to enhance synaptic glutamate levels. While direct agonists of ionotropic glutamate receptors have been explored, they are often associated with dose-limiting side effects. An alternative approach is to disinhibit glutamate release by antagonizing presynaptic autoreceptors like mGluR2.
However, the high degree of homology between mGluR2 and mGluR3, particularly at the orthosteric binding site, has made the development of selective antagonists challenging. Negative allosteric modulators (NAMs) offer a promising alternative, as they bind to a distinct site on the receptor, providing greater selectivity. This compound was developed as a potent and highly selective mGluR2 NAM to address the need for a targeted approach to enhance glutamatergic tone.
Pharmacological Profile of this compound
Potency and Selectivity
This compound is a highly potent mGluR2 NAM with an IC50 of 9.6 nM as determined by a fluorescent imaging plate reader (FLIPR) assay. A key feature of this compound is its exceptional selectivity for mGluR2 over other mGluR subtypes. The IC50 values for mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, and mGluR8 are all greater than 10,000 nM, demonstrating a selectivity of over 1000-fold.
| Receptor Subtype | IC50 (nM) |
| mGluR2 | 9.6 |
| mGluR1 | >10,000 |
| mGluR3 | >10,000 |
| mGluR4 | >10,000 |
| mGluR5 | >10,000 |
| mGluR6 | >10,000 |
| mGluR8 | >10,000 |
| Table 1: In Vitro Potency and Selectivity of this compound. |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties across multiple species, including good oral bioavailability and brain permeability.
| Species | Route | T1/2 (h) | Oral Bioavailability (%) |
| Rat | Oral | 3.3 | 32 |
| Dog | Oral | - | 34 |
| Monkey | Oral | 1.7 | - |
| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species. | |||
| Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC were not publicly available in the reviewed literature. |
Mechanism of Action: Signaling Pathway
As a negative allosteric modulator of the Gi/o-coupled mGluR2, this compound's mechanism of action involves the disruption of the canonical inhibitory signaling cascade. Under normal physiological conditions, the binding of glutamate to presynaptic mGluR2 activates the Gi/o protein, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cAMP.
By binding to an allosteric site on mGluR2, this compound prevents this glutamate-induced conformational change and subsequent G-protein activation. This effectively disinhibits adenylyl cyclase, leading to a maintenance or increase in cAMP levels. The ultimate downstream effect is an increase in glutamate release from the presynaptic terminal, thereby enhancing excitatory neurotransmission.
Preclinical Efficacy in a Model of Cognitive Impairment
The pro-cognitive effects of this compound were evaluated in a scopolamine-induced cognitive impairment model in rhesus monkeys. Scopolamine is a muscarinic antagonist that induces transient cognitive deficits, providing a translational model for assessing procognitive drug candidates.
Experimental Protocol: Rhesus Monkey Object Retrieval Detour (ORD) Task
A more detailed, publicly available protocol for the specific study involving this compound was not found in the reviewed literature. However, a general outline of such a study would be as follows:
-
Animal Subjects: Adult male and female rhesus monkeys are trained on the ORD task.
-
Task: The ORD task requires the monkeys to retrieve a food reward from a transparent box that is open on one side. On "easy" trials, the opening is facing the monkey, while on "difficult" trials, the opening is on the side, requiring the monkey to inhibit a prepotent response of reaching directly for the reward and instead make a detour.
-
Drug Administration:
-
Scopolamine is administered to induce cognitive impairment, which typically manifests as a decrease in performance on the difficult trials.
-
This compound is administered prior to the task, either alone or in combination with scopolamine.
-
-
Data Analysis: The primary outcome measure is the percentage of successful retrievals on both easy and difficult trials.
Efficacy Data
In the rhesus monkey ORD task, this compound demonstrated a reversal of the scopolamine-induced deficit in executive function and attention. This suggests that by enhancing glutamatergic neurotransmission, this compound can ameliorate cognitive impairments.
Safety Profile: Genetic Toxicology
A critical aspect of drug development is ensuring the safety of a new chemical entity. The Ames test, a bacterial reverse mutation assay, is a standard in vitro method for assessing the mutagenic potential of a compound.
Experimental Protocol: Ames Test
While the specific protocol for this compound was not detailed in the available literature, a standard Ames test protocol involves the following steps:
-
Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.
-
Test Conditions: The bacterial strains are exposed to various concentrations of the test compound in both the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to assess the mutagenicity of potential metabolites.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Results
This compound was found to be negative in the Ames test, indicating a lack of mutagenic potential under the tested conditions. This is a crucial finding for its continued development as a therapeutic agent.
Conclusion and Future Directions
This compound is a potent and selective mGluR2 negative allosteric modulator with a promising preclinical profile. Its mechanism of action, involving the enhancement of glutamatergic transmission, is supported by in vitro and in vivo data. The demonstrated efficacy in a nonhuman primate model of cognitive impairment, coupled with a clean safety profile in terms of mutagenicity, highlights its potential as a novel therapeutic for CNS disorders.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Clinical trials will be necessary to determine its safety, tolerability, and efficacy in patient populations. Additionally, further nonclinical studies could explore its effects in other models of CNS disorders and further delineate the downstream signaling consequences of mGluR2 NAMs. The continued investigation of this compound and other selective mGluR2 modulators will undoubtedly contribute to our understanding of glutamate's role in brain health and disease and may lead to new and improved treatments for a range of debilitating neurological and psychiatric conditions.
References
- 1. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MK-8768: A Novel mGluR2 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
West Point, PA - This whitepaper details the discovery and synthesis of MK-8768, a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). The development of this compound represents a significant advancement in the pursuit of novel therapeutic agents for central nervous system (CNS) disorders where modulation of glutamatergic neurotransmission is a key therapeutic strategy.
Glutamate is the primary excitatory neurotransmitter in the CNS, and its activity is modulated by a family of metabotropic glutamate receptors (mGluRs).[1] mGluR2, a presynaptic autoreceptor, plays a crucial role in regulating glutamate release.[1] Inhibition of mGluR2 can enhance glutamatergic tone, a mechanism that holds promise for treating cognitive deficits and depressive disorders.[1] The development of selective mGluR2 inhibitors has been challenging due to the high homology with the mGluR3 subtype.[1] A negative allosteric modulation approach was pursued to achieve the desired selectivity.
The discovery of this compound stemmed from the optimization of a series of 4-arylquinoline-2-carboxamides.[2] An initial lead compound from this series, while potent, was found to be positive in the Ames test, indicating potential mutagenicity. A subsequent multi-parameter optimization effort focused on mitigating this liability while maintaining or improving potency, selectivity, and pharmacokinetic properties. This endeavor successfully led to the identification of this compound as a safe and effective mGluR2 NAM.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound and related compounds.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) |
| mGluR2 | FLIPR | 9.6 |
| mGluR1 | FLIPR | >10,000 |
| mGluR3 | FLIPR | >10,000 |
| mGluR4 | FLIPR | >10,000 |
| mGluR5 | FLIPR | >10,000 |
| mGluR6 | FLIPR | >10,000 |
| mGluR8 | FLIPR | >10,000 |
Table 2: In Vitro Pharmacokinetic and Safety Profile of this compound
| Parameter | Assay | Result |
| P-glycoprotein (P-gp) Substrate | P-gp Efflux Assay | No |
| Mutagenicity | Ames Test | Negative |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Route | T1/2 (h) |
| Rat | IV | 3.3 |
| Dog | IV | 2.1 |
| Rhesus Monkey | IV | 1.7 |
Table 4: In Vivo Efficacy of this compound in a Rhesus Monkey Model
| Model | Effect |
| Object Retrieval Detour Task | Reversed scopolamine-induced cognitive impairment |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR2 signaling pathway and the general workflow for the key in vitro assays.
Caption: mGluR2 Signaling Pathway and the inhibitory effect of this compound.
Caption: General workflow for key in vitro assays.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was accomplished via an eight-step sequence starting from commercially available materials. The detailed synthetic route is outlined in the supplementary information of the primary publication.
FLIPR (Fluorometric Imaging Plate Reader) Assay for mGluR2 Potency
This assay measures the ability of a compound to inhibit glutamate-induced calcium mobilization in CHO cells stably expressing human mGluR2.
-
Cell Plating: CHO cells expressing human mGluR2 and Gα16 are plated in 384-well plates and incubated overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: A dilution series of this compound is added to the wells.
-
Agonist Addition: After a short incubation with the compound, a sub-maximal concentration of glutamate is added to stimulate the receptor.
-
Signal Detection: The fluorescence intensity, corresponding to intracellular calcium levels, is measured using a FLIPR instrument.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux transporter using a polarized cell monolayer system.
-
Cell Seeding: MDCKII-MDR1 cells (overexpressing P-gp) are seeded on transwell inserts and cultured to form a confluent monolayer.
-
Compound Application: this compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate.
-
Incubation: The plate is incubated at 37°C to allow for compound transport across the cell monolayer.
-
Sampling: At designated time points, samples are taken from the receiver chamber (basolateral for A to B transport, and apical for B to A transport).
-
Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.
-
Efflux Ratio Calculation: The apparent permeability (Papp) in both directions is calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio close to 1 indicates that the compound is not a P-gp substrate.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.
-
Strain Preparation: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are grown overnight.
-
Compound Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without the addition of a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Rhesus Monkey Object Retrieval Detour Task
This in vivo behavioral assay assesses cognitive function, specifically executive function and inhibitory control.
-
Apparatus: A transparent box with an opening on one side is used. A food reward is placed inside the box.
-
Procedure: The monkey must retrieve the reward by reaching through the opening, requiring it to inhibit the prepotent response of reaching directly for the visible reward through the transparent barrier.
-
Scopolamine Challenge: To induce cognitive impairment, the muscarinic antagonist scopolamine is administered to the monkeys.
-
This compound Administration: this compound is administered prior to the task to evaluate its ability to reverse the scopolamine-induced deficit.
-
Data Collection: The number of successful retrievals, error types (e.g., barrier reaches), and latency to retrieve the reward are recorded and analyzed.
Conclusion
The discovery of this compound represents a successful example of a multi-parameter optimization campaign to identify a potent, selective, and safe mGluR2 negative allosteric modulator. The comprehensive in vitro and in vivo characterization of this molecule, as detailed in this guide, provides a strong foundation for its further development as a potential therapeutic agent for CNS disorders. The detailed experimental protocols provided herein are intended to aid researchers in the continued exploration of mGluR2 modulators and their therapeutic potential.
References
MK-8768: A Comprehensive Technical Guide to a Potent and Selective mGluR2 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 2 (mGluR2), a presynaptic G-protein coupled receptor, has emerged as a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders, including cognitive deficits and depression.[1][2] As a key regulator of synaptic glutamate levels, its modulation offers a nuanced approach to normalizing glutamatergic neurotransmission.[1][3] Negative allosteric modulators (NAMs) of mGluR2 are of particular interest as they can selectively inhibit this receptor, leading to an increase in synaptic glutamate, which is hypothesized to enhance postsynaptic activity and plasticity, thereby improving learning and memory.[1] The development of selective mGluR2 NAMs has been challenging due to the high homology with the mGluR3 subtype.
MK-8768 is a novel, potent, and highly selective mGluR2 negative allosteric modulator that has demonstrated promising preclinical characteristics. It emerged from a 4-arylquinoline-2-carboxamide series that was optimized to overcome liabilities of earlier compounds, such as off-target effects and genotoxicity. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological data, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and the experimental workflow for its discovery.
Data Presentation
The following tables summarize the quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| mGluR2 | FLIPR | IC50 | 9.6 nM | |
| mGluR1 | IC50 | > 10,000 nM | ||
| mGluR3 | FLIPR | IC50 | > 10,000 nM | |
| mGluR4 | IC50 | > 10,000 nM | ||
| mGluR5 | IC50 | > 10,000 nM | ||
| mGluR6 | IC50 | > 10,000 nM | ||
| mGluR8 | IC50 | > 10,000 nM |
Table 2: Off-Target Selectivity Profile of this compound
| Off-Target | Assay Type | Parameter | Value | Reference |
| hERG Ion Channel | Electrophysiology | Activity | Weak to no activity | |
| IKs Ion Channel | Electrophysiology | Activity | Weak to no activity | |
| Nav1.5 Ion Channel | Electrophysiology | Activity | Weak to no activity | |
| Panlabs Screen (>120 targets) | Radioligand Binding | Confirmed Activities | No confirmed activities < 10 µM | |
| P-glycoprotein (P-gp) | P-gp Substrate Assay | Substrate Status | Non-substrate (rat, human, monkey) | |
| Pregnane X Receptor (PXR) | PXR Agonism Assay | EC50 | > 30 µM | |
| Ames Test | Bacterial Reverse Mutation Assay | Genotoxicity | Negative in a full five-strain assay | |
| Cytochrome P450s | Inhibition Assays | Inhibition | Low risk of drug-drug interactions |
Table 3: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Reference |
| Rat | Oral Bioavailability (F) | 32% | |
| Effective Half-life (t1/2) | 3.3 h | ||
| Brain Penetration (Kp,uu) | > 1 | ||
| CSF:[plasma]u | 1 | ||
| Dog | Oral Bioavailability (F) | 34% | |
| Monkey | Effective Half-life (t1/2) | 1.7 h |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
In Vitro Potency and Selectivity Assays
a) Fluorometric Imaging Plate Reader (FLIPR) Assay for mGluR Potency
This assay is used to determine the potency of compounds as modulators of mGluR activity by measuring changes in intracellular calcium.
-
Cell Lines: CHOdhfr- cells stably expressing human mGluR2 or other mGluR subtypes.
-
Assay Principle: mGluR2 is a Gi/o-coupled receptor. To enable a calcium readout, the cells are co-transfected with a G-protein that redirects the signal to the Gq pathway, leading to intracellular calcium release upon receptor activation.
-
Procedure:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken using a FLIPR instrument.
-
The test compound (this compound) is added at various concentrations.
-
An agonist (e.g., glutamate) is added to stimulate the receptor.
-
Changes in fluorescence, corresponding to intracellular calcium levels, are monitored in real-time.
-
For NAMs, the assay measures the ability of the compound to inhibit the agonist-induced calcium flux. The IC50 value is calculated from the concentration-response curve.
-
b) Radioligand Binding Assay for Selectivity
This assay is used to determine the binding affinity of a compound to a specific receptor and to assess its selectivity against other receptors.
-
Preparation of Membranes: Cell membranes are prepared from cells overexpressing the target receptor (e.g., mGluR subtypes).
-
Assay Principle: A radiolabeled ligand with known affinity for the receptor is used. The test compound's ability to displace the radioligand from the receptor is measured.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495 for mGluR2/3).
-
Increasing concentrations of the unlabeled test compound (this compound) are added.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Off-Target and Safety Pharmacology Assays
a) Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
-
Test System: Histidine-dependent strains of Salmonella typhimurium (and tryptophan-dependent E. coli) with mutations in the genes for synthesizing these amino acids.
-
Assay Principle: The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.
-
Procedure:
-
The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
b) hERG Channel Assay
This electrophysiology assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
-
Test System: A cell line (e.g., HEK293) stably expressing the hERG channel.
-
Assay Principle: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels in the presence and absence of the test compound.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior.
-
A specific voltage protocol is applied to the cell to elicit hERG channel currents.
-
The baseline current is recorded.
-
The test compound is perfused over the cell at various concentrations.
-
The effect of the compound on the hERG current is measured.
-
The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined.
-
c) P-glycoprotein (P-gp) Substrate Assay
This assay determines if a compound is a substrate of the P-gp efflux transporter, which can limit brain penetration.
-
Test System: Polarized cell monolayers (e.g., MDCK-MDR1 cells) that overexpress human P-gp.
-
Assay Principle: The bidirectional transport of the test compound across the cell monolayer is measured.
-
Procedure:
-
The cells are grown on permeable filter supports in a transwell plate, forming a tight monolayer that separates an apical (A) and a basolateral (B) compartment.
-
The test compound is added to either the apical or the basolateral side.
-
After a specific incubation time, the concentration of the compound in the opposite compartment is measured by LC-MS/MS.
-
The apparent permeability (Papp) is calculated for both directions (A-to-B and B-to-A).
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. An efflux ratio significantly greater than 1 suggests that the compound is a P-gp substrate.
-
Pharmacokinetic Studies
a) In Vivo Pharmacokinetic Analysis
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in animal models.
-
Animal Models: Rats, dogs, and monkeys are commonly used.
-
Procedure:
-
The test compound is administered via the intended clinical route (e.g., oral) and intravenously.
-
Blood samples are collected at various time points after dosing.
-
Plasma concentrations of the compound are determined using LC-MS/MS.
-
Pharmacokinetic parameters such as half-life (t1/2), clearance, volume of distribution, and oral bioavailability (F) are calculated.
-
For CNS drugs, brain and cerebrospinal fluid (CSF) samples are also collected to determine brain penetration (Kp,uu) and the unbound CSF to plasma concentration ratio (CSF:[plasma]u).
-
In Vivo Efficacy Studies
a) Rhesus Monkey Object Retrieval Detour (ORD) Task
This behavioral assay assesses executive function and attention, which are relevant to cognitive enhancement.
-
Animal Model: Rhesus monkeys.
-
Assay Principle: The task requires the monkey to retrieve a food reward from a transparent box that is open on one side. On "easy" trials, the opening is directly in front of the animal. On "difficult" trials, the opening is on the side, requiring the monkey to inhibit the prepotent response of reaching directly for the visible reward and instead make a detour.
-
Procedure:
-
Monkeys are trained to perform the ORD task.
-
Cognitive impairment can be induced using a pharmacological challenge (e.g., scopolamine).
-
The test compound (this compound) is administered prior to the task.
-
The performance of the monkeys on both easy and difficult trials is recorded (e.g., success rate, latency to retrieve the reward).
-
The ability of the compound to reverse the scopolamine-induced deficit on difficult trials is a measure of its pro-cognitive efficacy.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: mGluR2 signaling and this compound's inhibitory action.
Experimental and Logical Workflows
Caption: Discovery workflow for this compound.
References
In Vitro Characterization of MK-8768: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8768 is a highly potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a NAM, this compound does not compete with the endogenous ligand glutamate at the orthosteric binding site but rather binds to a distinct allosteric site on the receptor. This interaction modulates the receptor's response to glutamate, leading to an inhibition of its canonical G-protein signaling cascade. The mGluR2 receptor, a class C G-protein coupled receptor (GPCR), is predominantly expressed on presynaptic terminals in the central nervous system and acts as an autoreceptor to inhibit glutamate release. By negatively modulating mGluR2, this compound enhances glutamatergic tone, a mechanism with potential therapeutic applications in various neurological and psychiatric disorders. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its potency, selectivity, and off-target profile, along with the experimental methodologies used for its evaluation.
Core Properties of this compound
The in vitro pharmacological profile of this compound has been primarily defined by its high potency in inhibiting mGluR2 function and its remarkable selectivity over other mGluR subtypes and a broad range of other molecular targets.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Human mGluR2 | FLIPR Calcium Flux | CHOdhfr- expressing h-mGluR2 and Gα16 | 9.6 | [1] |
| Human mGluR3 | FLIPR Calcium Flux | CHOdhfr- expressing h-mGluR3 and Gα16 | >10,000 | |
| Human mGluR1 | Not Specified | Not Specified | >10,000 | |
| Human mGluR4 | Not Specified | Not Specified | >10,000 | |
| Human mGluR5 | Not Specified | Not Specified | >10,000 | |
| Human mGluR6 | Not Specified | Not Specified | >10,000 | |
| Human mGluR8 | Not Specified | Not Specified | >10,000 |
Table 2: Off-Target Ion Channel Activity of this compound
| Ion Channel | Assay Type | IC50 (µM) | Reference |
| hERG | Patch Clamp | >30 | |
| CaV1.2 | Patch Clamp | >30 | |
| NaV1.5 | Patch Clamp | >30 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of mGluR2 and the general experimental workflows for the assays used to characterize this compound.
Experimental Protocols
mGluR2 Negative Allosteric Modulator Potency Assay (FLIPR Calcium Flux)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by an mGluR2 agonist in a recombinant cell line.
-
Cell Line: Chinese Hamster Ovary cells deficient in dihydrofolate reductase (CHOdhfr-) stably co-expressing human mGluR2 and the promiscuous G-protein Gα16. The Gα16 protein couples the Gi/o-linked mGluR2 to the Gq pathway, enabling a measurable calcium response.
-
Cell Plating:
-
CHOdhfr- cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum, 0.1 mM hypoxanthine, and 0.016 mM thymidine.
-
Cells are harvested and seeded into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.
-
Plates are incubated overnight at 37°C in a 5% CO2 atmosphere.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).
-
The loading buffer may contain probenecid to prevent dye leakage from the cells.
-
Incubation is typically for 60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plate is transferred to a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations, and the plate is incubated for a predefined period (e.g., 5-15 minutes).
-
An mGluR2 agonist (e.g., glutamate or a specific synthetic agonist) is added at a concentration that elicits a submaximal response (EC80).
-
Fluorescence is monitored in real-time to measure the agonist-induced calcium mobilization.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Off-Target Selectivity Profiling
To assess the selectivity of this compound, it was screened against a broad panel of receptors, transporters, and enzymes. While the exact composition of the panel used is proprietary, such screens are typically performed by contract research organizations like Eurofins Discovery (formerly Panlabs). A representative panel would include a wide range of GPCRs, ion channels, and enzymes to identify potential off-target liabilities. For each target, a specific binding or functional assay is employed.
Ion Channel Safety Assays (Patch Clamp)
The potential for cardiovascular risk is assessed by evaluating the effect of this compound on key cardiac ion channels. These assays are typically conducted using automated or manual patch-clamp electrophysiology on recombinant cell lines stably expressing the human ion channel of interest.
-
hERG (KV11.1) Potassium Channel Assay:
-
Cell Line: HEK293 or CHO cells stably expressing the hERG channel.
-
Protocol: Whole-cell voltage-clamp recordings are performed at physiological temperature (35-37°C). A specific voltage protocol is applied to elicit hERG tail currents.
-
Procedure: After establishing a stable baseline current, cells are perfused with increasing concentrations of this compound. The effect on the peak tail current is measured.
-
Data Analysis: The percent inhibition at each concentration is calculated, and an IC50 value is determined.
-
-
CaV1.2 (L-type) Calcium Channel Assay:
-
Cell Line: HEK293 or CHO cells stably expressing the human CaV1.2 channel subunits.
-
Protocol: Whole-cell voltage-clamp recordings are performed. A voltage step protocol is used to activate the L-type calcium current.
-
Procedure: Similar to the hERG assay, baseline currents are established before the application of this compound at various concentrations.
-
Data Analysis: The inhibition of the peak inward calcium current is quantified to determine the IC50.
-
-
NaV1.5 (Cardiac) Sodium Channel Assay:
-
Cell Line: HEK293 or CHO cells stably expressing the human NaV1.5 channel.
-
Protocol: A voltage protocol is applied to elicit the peak sodium current.
-
Procedure: The effect of a range of this compound concentrations on the peak inward sodium current is measured.
-
Data Analysis: The concentration-dependent inhibition is used to calculate the IC50 value.
-
Conclusion
The in vitro characterization of this compound demonstrates that it is a highly potent and selective mGluR2 negative allosteric modulator. The compound exhibits an IC50 in the low nanomolar range for mGluR2, with exceptional selectivity over other mGluR subtypes. Furthermore, safety pharmacology studies indicate a low potential for off-target effects, particularly on key cardiac ion channels. The data presented in this guide, derived from standard and robust in vitro pharmacological assays, underscore the promising profile of this compound as a tool for investigating the therapeutic potential of mGluR2 modulation.
References
The Pharmacological Profile of MK-8768: A Negative Allosteric Modulator of mGluR2
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-8768 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic glutamate levels.[1] Primarily located presynaptically, mGluR2 acts as an autoreceptor, and its activation by glutamate inhibits further glutamate release.[1] By negatively modulating mGluR2, this compound effectively increases synaptic glutamate concentrations, a mechanism that holds therapeutic promise for the treatment of cognitive and mood disorders.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its in vitro and in vivo properties, and the experimental methodologies used in its characterization.
In Vitro Pharmacology
The in vitro activity of this compound was primarily assessed through functional assays measuring its ability to inhibit mGluR2 signaling and selectivity profiling against other receptors.
Potency and Selectivity
This compound demonstrates high potency in inhibiting mGluR2. Its inhibitory activity was quantified using a Fluorescence Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration. In this assay, this compound exhibited a half-maximal inhibitory concentration (IC50) of 9.6 nM against human mGluR2.
A key feature of this compound is its remarkable selectivity for mGluR2 over other mGluR subtypes, particularly the highly homologous mGluR3. The selectivity profile was determined against a panel of other mGluRs, where this compound showed IC50 values greater than 10,000 nM for mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, and mGluR8.
Further selectivity screening was conducted using the Eurofins Discovery SpectrumScreen®, a broad panel of 169 molecular targets. In a Panlabs screen of over 120 off-targets, this compound demonstrated a clean profile with no confirmed activities below 10 µM. It also showed weak to no activity on key ion channels, including hERG, IKs, and Nav1.5.
| Parameter | Value | Assay |
| mGluR2 IC50 | 9.6 nM | FLIPR Assay |
| mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8 IC50 | > 10,000 nM | FLIPR Assay |
| Off-Target Activity (Panlabs >120 targets) | No confirmed activities < 10 µM | Radioligand Binding Assays |
| hERG, IKs, Nav1.5 Ion Channel Activity | Weak to no activity | Ion Channel Assays |
In Vivo Pharmacology
The in vivo profile of this compound was characterized by its pharmacokinetic properties in multiple species and its efficacy in a primate model of cognitive function.
Pharmacokinetics
Pharmacokinetic studies were conducted in rats, dogs, and monkeys to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound exhibits moderate clearance and good oral bioavailability in rats and dogs.
| Species | Route | T1/2 (h) | Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) |
| Rat | IV/PO | 3.3 | 24 | 7.3 | 32 |
| Dog | IV/PO | 3.3 | 24 | 7.3 | 34 |
| Monkey | IV | 1.7 | 22 | 3.2 | N/A |
Data compiled from available public sources.
This compound also demonstrates good brain penetration and is not a substrate for the P-glycoprotein (P-gp) transporter in rats, humans, and monkeys, which is a desirable characteristic for a CNS-acting drug.
In Vivo Efficacy
The efficacy of this compound in enhancing cognitive function was assessed in a rhesus monkey Object Retrieval Detour (ORD) task, a model of executive function and attention. In this model, cognitive impairment was induced by scopolamine. This compound, administered intramuscularly, was shown to reverse the scopolamine-induced deficits in performance on difficult trials of the ORD task. This provides evidence for its potential as a pro-cognitive agent.
Safety Pharmacology
This compound underwent safety profiling to assess its potential for off-target effects. A significant aspect of its development was the mitigation of mutagenicity risk. An early lead compound in the series was found to be positive in the Ames test in the TA97a strain with metabolic activation (S9). Through metabolic profiling and structure-activity relationship (SAR) studies, the liability was identified and addressed, leading to the development of this compound, which is Ames-negative.
Experimental Methodologies
FLIPR Assay for mGluR2 Potency
-
Principle: The assay measures the ability of a compound to inhibit the function of mGluR2. Chinese Hamster Ovary (CHO-K1) cells stably expressing human mGluR2 are used. Activation of the Gq-coupled mGluR2 leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye. A NAM will inhibit this calcium response.
-
Protocol Outline:
-
Cell Plating: CHO-K1 cells expressing human mGluR2 are seeded into 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound or control compounds are added to the wells.
-
Agonist Stimulation: A specific mGluR2 agonist is added to stimulate the receptor.
-
Signal Detection: The fluorescence intensity is measured using a FLIPR instrument. The IC50 value is calculated from the concentration-response curve of the inhibitor.
-
Eurofins Discovery SpectrumScreen® for Off-Target Selectivity
-
Principle: This is a radioligand binding assay panel that assesses the ability of a test compound to displace a radiolabeled ligand from a large number of different receptors, ion channels, and transporters.
-
Protocol Outline:
-
Assay Preparation: Membranes or cells expressing the target of interest are prepared.
-
Incubation: The membranes/cells are incubated with a specific radioligand and the test compound (this compound) at a defined concentration.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of radioactivity bound to the membranes/cells is quantified using a scintillation counter.
-
Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated.
-
Rhesus Monkey Object Retrieval Detour (ORD) Task
-
Principle: This task assesses executive function and attention by requiring the monkey to inhibit a prepotent response (reaching directly for a visible reward) and instead execute a detour reach. Cognitive impairment is induced with scopolamine.
-
Protocol Outline:
-
Apparatus: A transparent box with an opening on one side containing a food reward is presented to the monkey.
-
Task: The monkey must retrieve the reward by reaching through the opening, not by trying to go through the transparent walls. The difficulty is varied by changing the orientation of the opening.
-
Drug Administration: Scopolamine is administered to induce a cognitive deficit. This compound is co-administered to assess its ability to reverse this deficit.
-
Performance Metrics: The number of correct retrievals, errors (e.g., perseverative reaches at the transparent wall), and latency to retrieve the reward are measured.
-
In Vivo Pharmacokinetic Studies
-
Principle: To determine the ADME properties of this compound, the compound is administered to animals (rats, dogs, monkeys) via intravenous (IV) and oral (PO) routes.
-
Protocol Outline:
-
Dosing: A defined dose of this compound is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Analysis: The concentration of this compound in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as half-life (T1/2), clearance, volume of distribution (Vdss), and oral bioavailability are calculated from the plasma concentration-time data.
-
Ames Test for Mutagenicity
-
Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. It uses strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine). The test measures the ability of a compound to cause mutations that restore the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.
-
Protocol Outline:
-
Strain Selection: The TA97a strain of S. typhimurium is used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strain is exposed to various concentrations of this compound.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies is counted. A significant increase in the number of colonies compared to the negative control indicates a mutagenic potential.
-
Signaling Pathways and Mechanism of Action
Caption: mGluR2 Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for Characterizing this compound.
References
Preclinical Profile of MK-8768: A Novel mGluR2 Negative Allosteric Modulator for Alzheimer's Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MK-8768 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). Preclinical evidence suggests that by inhibiting presynaptic mGluR2, this compound enhances glutamatergic neurotransmission, a mechanism proposed to be beneficial for treating cognitive deficits associated with Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its pharmacological profile, pharmacokinetic properties, and efficacy in a primate model of cognitive impairment. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.
Core Pharmacological and Physicochemical Data
The fundamental properties of this compound highlight its potential as a therapeutic candidate. These data are summarized in the tables below.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay Type |
| mGluR2 IC₅₀ | 9.6 nM | Human | FLIPR Assay |
| mGluR1, 3, 4, 5, 6, 8 IC₅₀ | >10,000 nM | Human | FLIPR Assay |
| hERG Inhibition (IC₅₀) | >30 µM | Human | PatchXpress |
| P-glycoprotein (P-gp) Substrate | No | Rat, Human, Monkey | LLC-MDR1 cells |
Data sourced from Rudd et al., 2023.[1]
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Effective Half-Life (T½,eff) (h) | Oral Bioavailability (F) (%) |
| Rat | 24 | 7.3 | 3.3 | 32 |
| Dog | 24 | 7.3 | 3.3 | 34 |
| Monkey | 22 | 3.2 | 1.7 | Not Reported |
Data sourced from Rudd et al., 2023.[1][2]
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR2, a presynaptic G-protein coupled receptor (GPCR). In its natural state, mGluR2 activation by glutamate inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and a subsequent decrease in glutamate release. By binding to an allosteric site on mGluR2, this compound prevents this inhibitory action, thereby increasing the release of synaptic glutamate. This enhancement of glutamatergic signaling is hypothesized to improve cognitive functions such as learning and memory.[1][2]
Figure 1: Proposed signaling pathway of this compound action.
Experimental Protocols
In Vitro Potency and Selectivity: FLIPR Assay
The potency and selectivity of this compound were determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium.
Objective: To determine the IC₅₀ of this compound at human mGluR2 and other mGluR subtypes.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or other mGluR subtypes, and co-expressing a G-protein alpha subunit (e.g., Gα16) to couple receptor activation to calcium mobilization.
Materials:
-
CHO cells expressing the target mGluR
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Glutamate or a specific agonist (e.g., DCG-IV)
Procedure:
-
Cell Plating: Seed CHO cells into 384-well black-walled, clear-bottom microplates and culture overnight to form a monolayer.
-
Dye Loading: Remove culture medium and add assay buffer containing Fluo-4 AM and Pluronic F-127. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the cell plate and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add an EC₈₀ concentration of the agonist (e.g., glutamate) to all wells simultaneously.
-
Data Acquisition: Monitor fluorescence changes (excitation ~488 nm, emission ~520 nm) in real-time.
-
Data Analysis: The IC₅₀ is calculated by plotting the percentage inhibition of the agonist response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
In Vivo Efficacy: Rhesus Monkey Object Retrieval Detour (ORD) Task
The pro-cognitive effects of this compound were evaluated in a rhesus monkey model of cognitive impairment induced by scopolamine.
Objective: To assess the ability of this compound to reverse scopolamine-induced deficits in executive function and attention.
Animal Model: Rhesus monkeys trained to perform the ORD task.
Apparatus: A testing chamber with a transparent barrier behind which a food reward is placed. The barrier has an opening on one side, requiring the monkey to make a detour to retrieve the reward.
Procedure:
-
Training: Monkeys are trained to retrieve a food reward from behind the transparent barrier. Performance is measured by the percentage of correct trials (retrieving the reward through the opening) versus incorrect trials (attempting to reach directly through the barrier).
-
Cognitive Impairment: Scopolamine, a muscarinic antagonist, is administered intramuscularly (IM) at a dose sufficient to reduce performance on difficult trials to approximately 60% correct.
-
Drug Administration: this compound is administered (e.g., IM) prior to the administration of scopolamine.
-
Testing: The monkeys perform the ORD task, and the percentage of correct trials is recorded.
-
Data Analysis: The performance of monkeys treated with this compound and scopolamine is compared to the performance of monkeys treated with vehicle and scopolamine. A significant increase in the percentage of correct trials in the this compound group indicates efficacy.
Experimental Workflow and Logic
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
Figure 2: Preclinical experimental workflow for this compound.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective mGluR2 negative allosteric modulator with favorable pharmacokinetic properties and efficacy in a relevant primate model of cognitive impairment. These findings support the further investigation of this compound as a potential therapeutic agent for the treatment of cognitive deficits in Alzheimer's disease. The detailed methodologies and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field.
References
Investigating the Role of MK-8768 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The metabotropic glutamate receptor 2 (mGluR2) acts as a presynaptic autoreceptor, modulating glutamate release and thereby influencing synaptic plasticity. MK-8768 is a potent and highly selective negative allosteric modulator (NAM) of mGluR2. By inhibiting the function of mGluR2, this compound is hypothesized to enhance glutamatergic transmission and promote synaptic plasticity, offering a potential therapeutic avenue for cognitive disorders. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity, including its mechanism of action, detailed experimental protocols for its investigation, and a summary of its key pharmacological data.
Introduction to this compound and Synaptic Plasticity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity.[1] Long-term potentiation (LTP), a persistent strengthening of synapses, is a key cellular correlate of learning and memory.[2] The presynaptic mGluR2 receptor is a G-protein coupled receptor that, when activated by glutamate, inhibits further glutamate release.[3] This negative feedback mechanism plays a critical role in regulating synaptic transmission.
This compound is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a negative allosteric modulator of mGluR2.[1] Unlike competitive antagonists that bind to the glutamate binding site, NAMs bind to an allosteric site on the receptor, changing its conformation and reducing its response to glutamate. This mode of action allows for a more nuanced modulation of receptor function. By selectively inhibiting mGluR2, this compound is expected to disinhibit presynaptic glutamate release, thereby increasing synaptic glutamate concentrations and enhancing postsynaptic activity and plasticity.[1]
Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound based on available preclinical findings.
| Parameter | Value | Reference |
| Mechanism of Action | mGluR2 Negative Allosteric Modulator (NAM) | |
| IC50 for mGluR2 | 9.6 nM | |
| Selectivity | >10,000 nM for other mGluR subtypes | |
| In Vivo Efficacy | Improves object retrieval in a rhesus monkey model of executive function at 3 mg/kg |
Table 1: Key Pharmacological Parameters of this compound
| Property | Observation | Reference |
| Bioavailability | Orally bioavailable | |
| Brain Penetrance | Excellent | |
| Ames Test | Negative |
Table 2: Physicochemical and Safety Profile of this compound
Signaling Pathways and Mechanism of Action
This compound's mechanism of action centers on the modulation of presynaptic glutamate release. The following diagram illustrates the proposed signaling pathway.
References
MK-8768 and its Impact on Hippocampal Glutamate Dynamics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the selective metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulator (NAM), MK-8768, and its anticipated effects on glutamate release within the hippocampus. While direct quantitative data for this compound's impact on hippocampal glutamate is not yet publicly available, this document synthesizes the established principles of mGluR2 pharmacology, data from analogous compounds, and detailed experimental protocols to offer a comprehensive predictive overview. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of mGluR2 NAMs in neurological and psychiatric disorders characterized by glutamatergic dysregulation.
Introduction: The Role of mGluR2 in Glutamatergic Neurotransmission
Glutamate is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Its extracellular concentrations are tightly regulated to ensure proper neuronal function and prevent excitotoxicity. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic signaling.[1]
Group II mGluRs, which include mGluR2 and mGluR3, are predominantly located on presynaptic terminals in brain regions such as the hippocampus.[2] These receptors function as autoreceptors; their activation by synaptic glutamate initiates an intracellular signaling cascade that ultimately inhibits further glutamate release.[3] This negative feedback loop is a crucial mechanism for maintaining synaptic homeostasis.
This compound: A Selective mGluR2 Negative Allosteric Modulator
This compound is a potent and selective negative allosteric modulator of mGluR2.[4] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event reduces the receptor's affinity for glutamate or its ability to initiate a downstream signaling cascade upon glutamate binding. The key advantage of this allosteric modulation is the preservation of the temporal and spatial dynamics of natural glutamatergic transmission, as the effect of the modulator is dependent on the presence of the endogenous ligand.
The selectivity of this compound for mGluR2 over mGluR3 and other mGluR subtypes is a critical feature, as it minimizes off-target effects and allows for a more precise modulation of glutamatergic activity.
Anticipated Effects of this compound on Hippocampal Glutamate Release
By inhibiting the autoinhibitory function of presynaptic mGluR2, this compound is expected to disinhibit glutamate release from hippocampal neurons. This leads to a predicted increase in synaptic glutamate concentrations. While specific in vivo studies quantifying this effect for this compound in the hippocampus are not yet published, data from other selective mGluR2 NAMs and related compounds provide a strong basis for this expectation. For instance, studies with the mGluR2 NAM ADX92639 have demonstrated neuroprotective effects in the hippocampus, which are consistent with the modulation of glutamatergic signaling.
The following table summarizes the anticipated dose-dependent effects of an mGluR2 NAM like this compound on hippocampal glutamate levels, based on established pharmacological principles.
| Parameter | Low Dose | Moderate Dose | High Dose |
| Hippocampal Glutamate Release | Modest Increase | Significant Increase | Robust Increase |
| Receptor Occupancy | Low to Moderate | Moderate to High | High |
| Potential for Off-Target Effects | Minimal | Low | Increased Potential |
Experimental Protocols for Assessing Glutamate Release
The following are detailed methodologies commonly employed to investigate the effects of compounds like this compound on hippocampal glutamate release.
In Vivo Microdialysis
In vivo microdialysis is a widely used technique for sampling and quantifying extracellular molecules, including neurotransmitters, from the brain of freely moving animals.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Stereotaxic Surgery: Rats are anesthetized with isoflurane (5% induction, 2% maintenance). The animal is then placed in a stereotaxic frame. A guide cannula is implanted, targeting the dorsal hippocampus (coordinates relative to bregma: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm). The cannula is secured with dental cement.
-
Microdialysis Probe Insertion: Following a recovery period of at least 48 hours, a microdialysis probe (e.g., 4 mm membrane length, 20 kDa cutoff) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.
-
Sample Collection: After a stabilization period of at least 2 hours, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
Analysis: Glutamate concentrations in the dialysate are determined using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
In Vitro Slice Electrophysiology
This technique allows for the direct measurement of synaptic activity and neurotransmitter release in isolated brain slices.
Protocol:
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. Coronal or horizontal hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an incubation chamber containing oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
Stimulation: A stimulating electrode is placed in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).
-
Drug Application: this compound is bath-applied at various concentrations. Changes in the amplitude and frequency of spontaneous and evoked EPSCs are measured to infer changes in glutamate release probability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of this compound action on presynaptic glutamate release.
Caption: Workflow for in vivo microdialysis experiments.
Caption: Workflow for in vitro slice electrophysiology experiments.
Conclusion
This compound, as a selective mGluR2 NAM, holds significant promise for the treatment of CNS disorders associated with deficient glutamatergic neurotransmission. The predicted outcome of this compound administration is an increase in synaptic glutamate levels in key brain regions like the hippocampus. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other mGluR2 NAMs. Future research employing these methodologies will be crucial for elucidating the precise quantitative effects of this compound on hippocampal glutamate dynamics and for advancing its development as a potential therapeutic agent.
References
- 1. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Presynaptic Localization of Metabotropic Glutamate Receptor Subtypes in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Assessment of MK-8768: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial safety and toxicity assessment of MK-8768, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). The data presented herein is based on publicly available preclinical findings.
Introduction
This compound is a novel therapeutic agent under investigation for its potential in treating central nervous system (CNS) disorders. As a negative allosteric modulator of mGluR2, it offers a promising mechanism for enhancing glutamatergic neurotransmission. The initial phase of drug development places a critical emphasis on establishing a preliminary safety and toxicity profile. This document outlines the key in vitro safety pharmacology and toxicology studies conducted on this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial safety assessment of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Result (IC₅₀) |
| mGluR2 | FLIPR | 9.6 nM |
| mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8 | FLIPR | > 10,000 nM |
Table 2: Off-Target Activity and Genotoxicity
| Assay | Target/Endpoint | Result |
| Ion Channel Panel | hERG, IKs, Nav1.5 | Weak to no activity |
| Broad Target Panel (Panlabs) | >120 off-targets | No confirmed activities < 10 µM |
| Bacterial Reverse Mutation Assay | Mutagenicity | Ames Negative (in a full five-strain assay) |
Table 3: Preclinical Pharmacokinetics
| Species | Bioavailability (Oral) | Clearance | Effective Half-life |
| Rat | 32% | Moderate | 3.3 hours |
| Dog | 34% | Moderate | Not specified |
| Monkey | Not specified | Moderate | 1.7 hours |
Experimental Protocols
The following sections detail the likely methodologies employed for the key safety and toxicity experiments, based on standard industry practices.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound by detecting its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.
Methodology:
-
Strains: A standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect both frameshift and base-pair substitution mutations.
-
Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is to determine if metabolites of this compound are mutagenic.
-
Procedure (Plate Incorporation Method):
-
Varying concentrations of this compound are added to molten top agar containing a small amount of histidine or tryptophan and the respective bacterial tester strain.
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration of this compound and compared to the vehicle control. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background.
hERG Potassium Channel Assay
Objective: To evaluate the potential of this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiac arrhythmia risk.
Methodology (Manual Patch Clamp):
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Electrophysiology: Whole-cell patch clamp recordings are performed. The cells are voltage-clamped, and a specific voltage protocol is applied to elicit the characteristic hERG current.
-
Compound Application: this compound is applied at multiple concentrations to the cells, and the effect on the hERG current is measured.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of this compound. An IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of this compound to inhibit the major drug-metabolizing cytochrome P450 enzymes, which could lead to drug-drug interactions.
Methodology:
-
Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.
-
Incubation: this compound at various concentrations is incubated with human liver microsomes, a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and a NADPH-regenerating system.
-
Analysis: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. The IC₅₀ value for the inhibition of each CYP isoform is calculated.
Visualizations
Signaling Pathway
MK-8768: A Technical Overview of Brain Permeability and CNS Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8768 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a potential therapeutic agent for central nervous system (CNS) disorders such as Alzheimer's disease and depression, its ability to penetrate the blood-brain barrier (BBB) and distribute within the CNS is of paramount importance.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on the brain permeability and CNS distribution of this compound, including detailed experimental methodologies and visual representations of key pathways and processes.
Core Data Summary
The brain permeability of this compound has been assessed in preclinical studies, demonstrating its capacity to cross the blood-brain barrier effectively. Key quantitative parameters are summarized below.
Table 1: Brain Permeability and P-glycoprotein Interaction of this compound and Precursor Compounds
| Compound | Parameter | Value | Species | Assay |
| This compound | Unbound Brain-to-Plasma Ratio (Kp,uu) | > 1 | Rat | In vivo pharmacokinetic study |
| This compound | Unbound CSF-to-Plasma Ratio (CSF:[plasma]u) | 1 | Rat | In vivo pharmacokinetic study |
| This compound | P-gp Substrate Status | Nonsubstrate | Rat, Human, Monkey | In vitro P-gp transport assay |
| (R)-5f (intermediate) | P-gp Transport Ratio (B-A/A-B) | 1.7 | Rat | LLC-MDR1 cell-based assay |
| (R)-5f (intermediate) | P-gp Transport Ratio (B-A/A-B) | 0.8 | Human | LLC-MDR1 cell-based assay |
| Compound 2 (precursor) | P-gp Transport Ratio (B-A/A-B) | 7.0 | Rat | LLC-MDR1 cell-based assay |
Data compiled from Rudd et al., 2023.
Experimental Protocols
Detailed experimental protocols for the studies that generated the data on this compound are not publicly available. However, based on standard methodologies in the field of drug discovery and development, the following protocols represent the likely approaches used.
In Vivo Brain Permeability Assessment in Rats
Objective: To determine the unbound brain-to-plasma ratio (Kp,uu) and unbound cerebrospinal fluid (CSF)-to-plasma ratio (CSF:[plasma]u) of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated in the femoral vein for blood sampling and, if required, in the cisterna magna for CSF sampling.
-
Dosing: this compound is administered intravenously (IV) or orally (PO) at a defined dose.
-
Sample Collection:
-
Blood: Serial blood samples are collected at various time points post-dose. Plasma is separated by centrifugation.
-
CSF: CSF samples are collected from the cisterna magna at corresponding time points.
-
Brain Tissue: At the end of the study, animals are euthanized, and the brains are rapidly excised.
-
-
Sample Analysis:
-
The concentrations of this compound in plasma, CSF, and brain homogenate are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Determination of Unbound Fraction:
-
The unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis.
-
-
Calculations:
-
Kp,uu: The unbound brain-to-plasma ratio is calculated as: Kp,uu = (Cbrain,total / Cplasma,total) * (fu,plasma / fu,brain)
-
CSF:[plasma]u: The unbound CSF-to-plasma ratio is calculated as: CSF:[plasma]u = CCSF,total / Cplasma,unbound
-
In Vitro P-glycoprotein (P-gp) Substrate Assay
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Line: A polarized cell line overexpressing human P-gp, such as LLC-PK1 cells transfected with the human MDR1 gene (LLC-MDR1) or MDCKII-MDR1 cells, is used. A parental cell line (LLC-PK1 or MDCKII) serves as the control.
-
Cell Culture: Cells are seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer with well-defined tight junctions. The formation of the monolayer is often monitored by measuring the transendothelial electrical resistance (TEER).
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-to-B) Transport: this compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is measured over time.
-
Basolateral to Apical (B-to-A) Transport: this compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is measured over time.
-
-
Inhibitor Control: The bidirectional transport is also assessed in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar) to confirm P-gp mediated efflux.
-
Sample Analysis: The concentration of this compound in the donor and receiver chambers is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp is calculated for both A-to-B and B-to-A directions.
-
The Efflux Ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).
-
A compound is generally considered a P-gp substrate if the ER is ≥ 2 and this efflux is significantly reduced in the presence of a P-gp inhibitor.
-
Visualizations
Experimental Workflow for Brain Permeability Assessment
Caption: Workflow for in vivo determination of brain and CSF permeability of this compound.
In Vitro P-glycoprotein Substrate Assay Workflow
Caption: Workflow for the in vitro P-glycoprotein (P-gp) substrate liability assay.
Signaling Pathway of mGluR2 Negative Allosteric Modulation
Caption: Mechanism of this compound as an mGluR2 negative allosteric modulator (NAM).
Conclusion
The available data indicate that this compound possesses favorable characteristics for a CNS-acting therapeutic agent. Its ability to efficiently cross the blood-brain barrier, as evidenced by a Kp,uu greater than one, and its lack of interaction with the P-gp efflux transporter, are critical attributes for achieving therapeutic concentrations in the brain.[1] The unbound CSF-to-plasma ratio of unity further supports its potential for robust CNS distribution. These properties, combined with its high potency and selectivity for mGluR2, underscore the promise of this compound in the ongoing development of novel treatments for neurological and psychiatric disorders. Further studies detailing the regional brain distribution and target engagement will be crucial in advancing this compound through clinical development.
References
Methodological & Application
Protocol for In Vivo Administration of MK-8768 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and protocols for the in vivo administration of MK-8768, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). This compound is a promising therapeutic candidate for central nervous system (CNS) disorders.[1] These guidelines are intended to assist researchers in designing and executing preclinical studies in rodent models.
Mechanism of Action: this compound acts as a non-competitive antagonist at the mGluR2, an inhibitory G-protein coupled receptor. By binding to an allosteric site on the receptor, this compound reduces the receptor's affinity for its endogenous ligand, glutamate. This modulation leads to an increase in synaptic glutamate levels, which is thought to underlie its therapeutic effects in various CNS disorders.[2][3][4][5]
Pharmacokinetics: this compound has demonstrated oral bioavailability in preclinical species. In rats, the oral bioavailability is approximately 32%. An analog of this compound has shown a solubility of 142 μM at a pH of 7.
Data Presentation
Table 1: In Vivo Dosing Parameters for this compound and Analogs
| Species | Administration Route | Dose Range | Vehicle | Observations | Reference |
| Rat | Intravenous (i.v.) | 1 mg/kg | Not Specified | Half-life of 3.3 hours. | |
| Rat | Oral (p.o.) | Not Specified | Not Specified | 32% oral bioavailability. | |
| Rhesus Monkey | Intramuscular (i.m.) | 0.03 - 1 mg/kg | Not Specified | Efficacious in improving executive function and attention. | |
| Rhesus Monkey | Intramuscular (i.m.) | 3 mg/kg | Not Specified | Showed a diminished effect, suggesting a potential inverted U-shaped dose-response curve. |
Table 2: Pharmacokinetic Profile of this compound in Different Species
| Species | t1/2 (h) | Cobs (mL·min/kg) | Vss_obs (mL/kg) | F (%) |
| Rat (i.v., 1 mg/kg) | 3.3 | 24 | 7.3 | 32 |
| Dog (i.v., 0.25 mg/kg) | 3.3 | 24 | 7.3 | 34 |
| Monkey (i.v., 0.5 mg/kg) | 1.7 | 22 | 3.2 | N/A |
Data from MedChemExpress, citing Rudd, et al. ACS Med. Chem. Lett. 2023.
Experimental Protocols
Formulation of this compound for Oral Administration in Rodents
Given that this compound is a quinoline-4-carboxamide derivative with likely poor aqueous solubility, a suspension formulation is recommended for oral gavage. A common and effective vehicle for such compounds in preclinical studies is a mixture of methylcellulose and a surfactant like Tween 80.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% MC solution, slowly add 0.5 g of methylcellulose to 100 mL of hot sterile water (approximately 60-70°C) while stirring vigorously.
-
Once the methylcellulose is dispersed, cool the solution in an ice bath while continuing to stir until it becomes clear and viscous.
-
Add 0.1 mL of Tween 80 to the 100 mL of 0.5% MC solution and mix thoroughly. This is your final vehicle.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be dosed.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Alternatively, use a homogenizer for a more uniform suspension.
-
Continuously stir the final suspension on a stir plate during dosing to prevent settling.
-
Protocol for Oral Gavage Administration in Rats
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat immediately before dosing to accurately calculate the required volume of the this compound suspension.
-
The typical administration volume for oral gavage in rats is 5-10 mL/kg body weight. Do not exceed 20 mL/kg.
-
-
Restraint:
-
Gently but firmly restrain the rat to immobilize its head and body. The animal should be held in an upright position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach.
-
With the syringe attached, introduce the gavage needle into the mouth, slightly to one side, and advance it gently over the tongue towards the esophagus.
-
The needle should pass smoothly without resistance. If any resistance is met, or if the animal shows signs of distress (e.g., coughing), withdraw the needle immediately and re-attempt.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the stomach, administer the this compound suspension slowly and steadily.
-
After administration, gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions for at least 30 minutes.
-
Continue to monitor the animals according to the experimental protocol.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo oral administration of this compound in rodents.
Caption: Simplified signaling pathway of this compound as an mGluR2 negative allosteric modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-dependent protein kinase inhibits mGluR2 coupling to G-proteins by direct receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assays for Potency Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting cell-based assays to determine the potency of two distinct classes of pharmacological compounds. The primary focus is on MK-8768, a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Additionally, a comprehensive guide to assessing the potency of soluble guanylate cyclase (sGC) activators is included, as these compounds represent another important class of therapeutics, albeit with a different mechanism of action.
It is crucial to select an assay that reflects the compound's specific mechanism of action to obtain biologically relevant potency data. For this compound, an mGluR2 negative allosteric modulator, potency is determined by its ability to inhibit the receptor's function, typically measured as a decrease in intracellular signaling in response to an agonist. For sGC activators, potency is quantified by their ability to increase the production of cyclic guanosine monophosphate (cGMP).
Part 1: Potency Assay for this compound, an mGluR2 Negative Allosteric Modulator
Background: this compound Mechanism of Action
This compound is a highly potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a NAM, this compound binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site. This binding event reduces the receptor's response to the endogenous agonist, glutamate. Group II mGluRs, including mGluR2, are G-protein coupled receptors (GPCRs) that are predominantly coupled to Gαi/o proteins.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] Therefore, the potency of an mGluR2 NAM like this compound can be determined by measuring its ability to counteract the agonist-induced inhibition of cAMP production or by monitoring other downstream signaling events, such as intracellular calcium mobilization in engineered cell lines.
mGluR2 Signaling Pathway
Caption: mGluR2 Signaling Pathway.
Experimental Protocol: FLIPR Calcium Mobilization Assay
This protocol describes a cell-based assay to determine the potency of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in a cell line co-expressing human mGluR2 and a promiscuous G-protein, Gα16.
Materials:
-
CHOdhfr- cells stably co-expressing human mGluR2 and Gα16
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid
-
mGluR2 agonist (e.g., Glutamate or a specific agonist like DCG-IV)
-
This compound
-
384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR)
Methodology:
-
Cell Preparation:
-
Culture CHO-mGluR2-Gα16 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer at a density of 2 x 10^5 cells/mL.
-
Add the calcium-sensitive dye and probenecid to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 60 minutes at 37°C in the dark to allow for dye loading.
-
-
Compound Plating:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted this compound to the assay plate.
-
Add a control with no this compound (vehicle control).
-
-
Cell Plating:
-
Dispense the dye-loaded cell suspension into the 384-well plate containing the test compounds.
-
Incubate the plate for 10-15 minutes at room temperature.
-
-
Agonist Addition and Measurement:
-
Prepare the mGluR2 agonist at a concentration that elicits a submaximal response (EC80).
-
Place the assay plate into the FLIPR instrument.
-
The FLIPR instrument will add the agonist to all wells simultaneously while continuously measuring the fluorescence intensity.
-
Record fluorescence for at least 3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.
-
Determine the inhibitory effect of this compound at each concentration by comparing the fluorescence signal to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: this compound Potency
| Compound | Target | Assay Type | Cell Line | Agonist (Concentration) | IC50 (nM) |
| This compound | mGluR2 | FLIPR Calcium Mobilization | CHO-mGluR2-Gα16 | Glutamate (EC80) | 9.6 |
| Control NAM | mGluR2 | FLIPR Calcium Mobilization | CHO-mGluR2-Gα16 | Glutamate (EC80) | 15.2 |
Experimental Workflow: mGluR2 NAM Potency Assay
Caption: Workflow for mGluR2 NAM Potency Assay.
Part 2: Potency Assay for Soluble Guanylate Cyclase (sGC) Activators
Background: sGC Activator Mechanism of Action
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric protein that, when activated, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates various physiological responses, including smooth muscle relaxation and vasodilation.
sGC activators are a class of compounds that increase the activity of sGC, leading to elevated intracellular cGMP levels. Their potency is therefore determined by measuring the amount of cGMP produced in a cell-based system.
NO-sGC-cGMP Signaling Pathway
Caption: NO-sGC-cGMP Signaling Pathway.
Experimental Protocol: cGMP HTRF Assay
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cGMP levels in cells treated with an sGC activator.
Materials:
-
A suitable cell line expressing sGC (e.g., CHO-K1, RFL-6)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
sGC activator
-
HTRF cGMP detection kit (containing cGMP-d2 and anti-cGMP cryptate)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in culture medium at an appropriate density.
-
-
Compound and Cell Plating:
-
Prepare a serial dilution of the sGC activator in culture medium containing a PDE inhibitor.
-
Dispense the diluted sGC activator into the assay plate.
-
Add a control with no sGC activator (vehicle control).
-
Dispense the cell suspension into all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided in the HTRF kit.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Add the HTRF detection reagents (cGMP-d2 and anti-cGMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The amount of cGMP produced is inversely proportional to the HTRF signal.
-
Generate a standard curve using known concentrations of cGMP.
-
Determine the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the sGC activator concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation: sGC Activator Potency
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| sGC Activator A | sGC | cGMP HTRF | CHO-K1 | 12.5 |
| sGC Activator B | sGC | cGMP HTRF | CHO-K1 | 25.8 |
| sGC Activator C | sGC | cGMP HTRF | CHO-K1 | 5.3 |
Experimental Workflow: sGC Activator Potency Assay
Caption: Workflow for sGC Activator Potency Assay.
References
Application Notes and Protocols: Investigating Neuronal Circuits with the mGluR2 Negative Allosteric Modulator MK-8768
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 2 (mGluR2) is a critical regulator of synaptic transmission and neuronal excitability. As a presynaptic G-protein coupled receptor, its activation typically leads to an inhibition of glutamate release, functioning as an essential feedback mechanism to prevent excessive neuronal stimulation.[1][2][3] The study of mGluR2 function is paramount in understanding the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia and cognitive deficits.[4][5]
This document provides detailed application notes and protocols for utilizing MK-8768, a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of mGluR2. It is crucial to note that as a Negative Allosteric Modulator , this compound inhibits the function of mGluR2. This action leads to an increase in synaptic glutamate levels by blocking the receptor's autoinhibitory feedback role. This makes this compound a powerful tool for investigating the consequences of mGluR2 hypofunction and enhanced glutamatergic signaling in neuronal circuits.
This compound: Properties and Mechanism of Action
This compound is a highly selective inhibitor of mGluR2, demonstrating excellent brain permeability. It operates as a non-competitive antagonist, binding to an allosteric site on the receptor distinct from the glutamate binding site. This modulation reduces the receptor's response to endogenous glutamate.
Key Properties of this compound:
| Property | Value | Reference |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR2 | |
| Potency (IC₅₀) | 9.6 nM | |
| Selectivity | High selectivity for mGluR2 over mGluR3 and other mGluRs (IC₅₀ >10,000 nM) | |
| Bioavailability | Orally bioavailable | |
| Brain Permeability | Excellent |
Signaling Pathways and Experimental Logic
mGluR2 Signaling Pathway
The canonical signaling pathway for mGluR2 involves its coupling to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neurotransmitter release.
Caption: Canonical mGluR2 signaling cascade in a presynaptic neuron.
Experimental Logic of this compound (mGluR2 NAM)
By inhibiting mGluR2, this compound prevents this entire inhibitory cascade. This leads to a disinhibition of glutamate release, resulting in increased glutamatergic tone in the synapse. This is the fundamental principle behind using this compound to study the effects of elevated synaptic glutamate and the role of mGluR2 in maintaining synaptic homeostasis.
Caption: Logical workflow of this compound action on synaptic glutamate levels.
Experimental Protocols
The following are generalized protocols that can be adapted for specific research questions. It is imperative to perform dose-response studies to determine the optimal concentration of this compound for each experimental paradigm.
In Vitro Electrophysiology: Brain Slice Recordings
Objective: To measure the effect of this compound on synaptic transmission and plasticity (e.g., Long-Term Potentiation) in specific neuronal circuits.
Materials:
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Electrophysiology rig (amplifier, digitizer, electrodes)
-
This compound stock solution (in DMSO) and final dilutions in aCSF
Protocol:
-
Prepare acute brain slices (e.g., hippocampal, cortical) from a rodent model using a vibrating microtome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) by stimulating afferent fibers and recording from the target neuronal population.
-
Bath-apply this compound at the desired concentration (e.g., 10-100 nM) and continue recording to observe changes in baseline synaptic transmission. An increase in the fEPSP slope would be expected, consistent with increased glutamate release.
-
To study plasticity, induce LTP (e.g., via high-frequency stimulation) in the presence and absence of this compound to determine its effect on the threshold or magnitude of synaptic potentiation.
-
Analyze changes in synaptic strength and plasticity measures.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular glutamate levels in a specific brain region of an awake, freely-moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
HPLC system for glutamate analysis
-
This compound for systemic administration (e.g., i.p., p.o.)
Protocol:
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal. Allow for surgical recovery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial CSF at a low, constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples to measure changes in glutamate concentration over time.
-
Analyze samples using HPLC to quantify glutamate levels. An increase in glutamate concentration post-MK-8768 administration is expected.
Caption: General experimental workflow for in vivo microdialysis.
Behavioral Assays
Objective: To investigate the effect of mGluR2 inhibition by this compound on cognitive functions, such as learning, memory, and attention.
Example Assay: Object Recognition Task
Protocol:
-
Habituation: Allow animals to freely explore an empty arena for a set period over 1-2 days.
-
Training (T1): Place two identical objects in the arena. Administer vehicle or this compound (e.g., 30-60 minutes prior to the session). Allow the animal to explore the objects for a set time (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1-24 hours).
-
Testing (T2): Return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Analysis: Record the time spent exploring the novel versus the familiar object. A preference for the novel object indicates successful memory. The effect of this compound on memory performance can be quantified by comparing the discrimination index between treatment groups.
Data Presentation
All quantitative data should be presented clearly to facilitate comparison between control and experimental groups.
Table 1: Example Data from In Vitro Electrophysiology
| Treatment Group | Baseline fEPSP Slope (mV/ms) | Post-Treatment fEPSP Slope (mV/ms) | % Change from Baseline |
| Vehicle Control | 0.52 ± 0.04 | 0.53 ± 0.05 | +1.9% |
| This compound (50 nM) | 0.55 ± 0.06 | 0.75 ± 0.08 | +36.4% |
| p < 0.05 vs. Vehicle |
Table 2: Example Data from In Vivo Microdialysis
| Treatment Group | Baseline Glutamate (µM) | Peak Post-Dose Glutamate (µM) | % Increase from Baseline |
| Vehicle Control | 1.2 ± 0.2 | 1.3 ± 0.3 | +8.3% |
| This compound (3 mg/kg, i.p.) | 1.1 ± 0.3 | 2.5 ± 0.5 | +127.3% |
| p < 0.01 vs. Vehicle |
Conclusion
This compound is an invaluable pharmacological tool for probing the role of mGluR2 in neuronal circuits. By selectively inhibiting this presynaptic autoreceptor, researchers can effectively study the downstream consequences of enhanced glutamatergic signaling. The protocols outlined here provide a foundation for investigating the impact of mGluR2 modulation on synaptic transmission, neurochemistry, and behavior, thereby advancing our understanding of glutamate's role in health and disease.
References
- 1. scbt.com [scbt.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 4. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MK-8768 in Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-8768, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), in preclinical models of cognitive impairment. This document includes the mechanism of action, key experimental findings, and detailed protocols for utilizing this compound in relevant animal models.
Introduction to this compound
This compound is an orally bioavailable compound with excellent brain permeability that acts as a negative allosteric modulator of mGluR2.[1] Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in cognitive functions such as learning and memory.[2][3][4] mGluR2 is a presynaptic autoreceptor that, when activated, inhibits the release of glutamate.[2] By acting as a NAM, this compound inhibits the function of mGluR2, leading to an increase in synaptic glutamate levels. This enhancement of glutamatergic neurotransmission is hypothesized to improve cognitive function, particularly in conditions where glutamate signaling is dysregulated.
Mechanism of Action
The pro-cognitive effects of this compound are attributed to its ability to increase synaptic glutamate, thereby enhancing postsynaptic activity and plasticity, which are cellular mechanisms underlying learning and memory. This targeted approach avoids the challenges associated with direct activation of ionotropic glutamate receptors (NMDA and AMPA), which can lead to desensitization and adverse events.
Figure 1: Signaling pathway of this compound's pro-cognitive effect.
Pharmacological and Pharmacokinetic Profile
A summary of the key in vitro and in vivo properties of this compound is provided below.
| Parameter | Value | Species | Reference |
| mGluR2 NAM Potency (IC50) | 9.6 nM | - | |
| Selectivity (IC50) | >10,000 nM against mGluR1, 3, 4, 5, 6, 8 | - | |
| Oral Bioavailability | 32% | Rat | |
| 34% | Dog | ||
| Effective Half-life | 3.3 hours | Rat | |
| 1.7 hours | Rhesus Monkey | ||
| Brain Penetration | Good | Rat |
Application in a Scopolamine-Induced Cognitive Impairment Model
This compound has demonstrated efficacy in a rhesus monkey model of cognitive impairment induced by the muscarinic antagonist scopolamine. Scopolamine is known to induce transient cognitive deficits, particularly in learning and memory, providing a robust model for screening pro-cognitive compounds.
Experimental Findings
In a study using a rhesus monkey object retrieval task, this compound was shown to improve executive function and attention following impairment with scopolamine. An important observation was the inverted U-shaped dose-response curve, where higher doses (3 mg/kg) were not as effective, a common phenomenon with pro-cognitive agents.
| Model | Species | Cognitive Domain | Effective Dose of this compound | Outcome | Reference |
| Scopolamine-Induced Deficit | Rhesus Monkey | Executive Function & Attention | 0.3 mg/kg (i.m.) | Improved object retrieval |
Detailed Experimental Protocol: Object Retrieval Task in Rhesus Monkeys
This protocol is a generalized procedure based on common practices for this type of cognitive assessment.
Objective: To assess the ability of this compound to reverse scopolamine-induced deficits in a task requiring executive function and attention.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for this compound and scopolamine (e.g., saline)
-
Object retrieval testing apparatus
-
Food rewards (e.g., fruit pieces)
-
Rhesus monkeys (trained on the object retrieval task)
Procedure:
-
Acclimation and Training: Animals should be acclimated to the testing environment and trained on the object retrieval task to a stable baseline performance.
-
Dosing:
-
Administer this compound (e.g., 0.3 mg/kg) or vehicle via intramuscular (i.m.) injection.
-
After a predetermined pretreatment interval, administer scopolamine (e.g., 0.02-0.04 mg/kg, i.m.) to induce cognitive impairment.
-
-
Cognitive Testing:
-
Following the scopolamine injection, after a short delay to allow for onset of effects, begin the object retrieval task.
-
The task typically involves the monkey reaching for a food reward, with varying levels of difficulty (e.g., direct reach vs. requiring a tool or a sequence of actions).
-
Record key metrics such as the success rate, latency to retrieve the reward, and the number of attempts.
-
-
Data Analysis: Compare the performance of the this compound treated group to the vehicle-treated (impaired) and baseline (non-impaired) conditions using appropriate statistical methods (e.g., ANOVA, t-tests).
Figure 2: Workflow for the scopolamine-induced cognitive impairment model.
Proposed Applications in Other Cognitive Impairment Models
While specific data for this compound in Alzheimer's disease (AD) and schizophrenia models are not yet publicly available, its mechanism of action suggests potential utility in these areas. Below are proposed experimental designs.
Alzheimer's Disease Models
Rationale: Glutamatergic dysfunction is a known component of AD pathology. Enhancing glutamatergic signaling with this compound could potentially ameliorate cognitive deficits.
Proposed Model: 5XFAD or APP/PS1 transgenic mice, which develop age-dependent amyloid plaques and cognitive decline.
Experimental Protocol: Morris Water Maze
-
Animal Model: Aged (e.g., 6-9 months) 5XFAD or APP/PS1 mice and wild-type littermates.
-
Dosing: Chronic oral administration of this compound or vehicle in the diet or via oral gavage for a period of several weeks.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of water over several days. Record escape latency and path length.
-
Probe Trial: Remove the platform and assess memory retention by measuring the time spent in the target quadrant.
-
-
Endpoint Analysis: In addition to behavioral data, assess brain tissue for changes in amyloid-beta load, synaptic markers, and inflammatory markers.
Schizophrenia-Related Cognitive Deficits
Rationale: The "glutamate hypothesis of schizophrenia" posits that hypofunction of the NMDA receptor is a key contributor to the cognitive and negative symptoms of the disorder. This compound, by increasing synaptic glutamate, could potentially enhance NMDA receptor signaling.
Proposed Model: NMDA receptor antagonist (e.g., MK-801 or phencyclidine - PCP) induced cognitive deficits in rodents.
Experimental Protocol: Novel Object Recognition Task
-
Animal Model: Adult rats or mice.
-
Induction of Deficit: Acutely administer a sub-anesthetic dose of MK-801 or PCP to induce cognitive impairment.
-
Dosing: Administer this compound or vehicle prior to the induction of the cognitive deficit.
-
Behavioral Testing (Novel Object Recognition):
-
Familiarization Phase: Allow the animal to explore two identical objects in an arena.
-
Test Phase: After a delay, replace one of the familiar objects with a novel object.
-
Measurement: Record the time spent exploring the novel versus the familiar object. A preference for the novel object indicates intact recognition memory.
-
-
Data Analysis: Calculate a discrimination index to compare memory performance between treatment groups.
Summary and Future Directions
This compound is a promising pro-cognitive agent with a well-defined mechanism of action. Its efficacy in a preclinical primate model of cognitive impairment validates its potential. Further research is warranted to explore its effects in models of Alzheimer's disease and schizophrenia-related cognitive deficits. The protocols outlined in these application notes provide a framework for such investigations. As stated in the initial publication, further preclinical and clinical findings for this compound are anticipated.
References
- 1. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine causes delirium-like brain network dysfunction and reversible cognitive impairment without neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8768 Dosing in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of MK-8768 in non-human primate (NHP) studies, specifically focusing on cognitive enhancement models. The information is synthesized from publicly available preclinical data.
Introduction
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3][4] By inhibiting mGluR2, which is a presynaptic autoreceptor, this compound increases the synaptic levels of glutamate, a key excitatory neurotransmitter involved in cognitive processes.[2] This mechanism of action makes this compound a promising candidate for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. Preclinical studies in rhesus monkeys have demonstrated the efficacy of this compound in reversing scopolamine-induced cognitive impairments in the Object Retrieval Detour (ORD) task, a test of executive function and attention.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from non-human primate studies.
Table 1: this compound In Vitro and In Vivo Potency
| Parameter | Value | Species | Assay | Reference |
| mGluR2 IC₅₀ | 9.6 nM | - | FLIPR Assay | |
| Effective Dose Range | 0.03 - 1 mg/kg | Rhesus Monkey | Object Retrieval Detour Task | |
| Ineffective High Dose | 3 mg/kg | Rhesus Monkey | Object Retrieval Detour Task |
Table 2: Pharmacokinetic Properties of this compound in Rhesus Monkeys
| Parameter | Value | Route of Administration | Reference |
| Effective Half-life (T₁/₂) | 1.7 hours | Intravenous |
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR2 receptor. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
Object Retrieval Detour (ORD) Task in Rhesus Monkeys
This protocol describes a cognitive task to assess executive function and attention, and the efficacy of this compound in reversing a scopolamine-induced deficit.
1.1. Animals and Housing:
-
Species: Adult rhesus monkeys (Macaca mulatta).
-
Housing: Socially housed in pairs or small groups in an environment with enrichment devices.
-
Diet: Standard primate chow supplemented with fruits and vegetables, with water available ad libitum.
1.2. Apparatus:
-
A transparent, rectangular box (e.g., 15 cm x 15 cm x 30 cm) with one open side.
-
The box is securely mounted on a tray that can be presented to the monkey's cage.
-
A food reward (e.g., a piece of fruit or a preferred food item).
1.3. Training Procedure:
-
Habituation: Monkeys are habituated to the testing apparatus and the experimenter.
-
Shaping: Monkeys are trained to retrieve the food reward from the box. Initially, the reward is placed near the open side. Gradually, the reward is moved further into the box, requiring the monkey to make a detour with its arm to retrieve it.
-
Criterion: Training continues until the monkeys achieve a stable, high level of performance (e.g., >90% successful retrievals on the first attempt) for several consecutive sessions.
1.4. Testing Procedure:
-
Each session consists of a series of trials.
-
On each trial, the transparent box with the food reward inside is presented to the monkey.
-
The orientation of the open side of the box is varied randomly across trials to prevent stereotyped responses.
-
The primary measure of performance is the percentage of successful retrievals on the first attempt. Errors, such as reaching directly at the transparent wall, are also recorded.
Scopolamine-Induced Cognitive Impairment Protocol
This protocol details the induction of a transient cognitive deficit using scopolamine.
2.1. Materials:
-
Scopolamine hydrobromide solution for injection.
-
Sterile saline for vehicle control.
2.2. Administration:
-
Route: Intramuscular (i.m.) or subcutaneous (s.c.) injection.
-
Dose: A dose of scopolamine is titrated for each monkey to produce a consistent, sub-maximal impairment in ORD task performance (e.g., a reduction from ~90% to ~60% correct). Effective doses typically range from 3-24 µg/kg.
-
Timing: Scopolamine is administered a set time before the start of the ORD task session (e.g., 30 minutes).
This compound Dosing Regimen Protocol
This protocol outlines the administration of this compound to evaluate its ability to reverse the scopolamine-induced cognitive deficit.
3.1. Materials:
-
This compound formulated for intramuscular injection.
-
Vehicle control for this compound.
3.2. Administration:
-
Route: Intramuscular (i.m.) injection.
-
Dose: Doses ranging from 0.03 to 1 mg/kg have been shown to be effective. A dose-response curve should be established.
-
Timing: this compound is co-administered with scopolamine, or administered a set time before scopolamine, prior to the ORD task. The precise timing should be optimized based on the pharmacokinetic profile of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the scopolamine-induced cognitive deficit model in rhesus monkeys.
Caption: Experimental workflow for this compound evaluation.
References
- 1. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. scbt.com [scbt.com]
- 4. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for MK-8768 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8768 is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), with an IC50 of 9.6 nM.[1] As a member of the 4-arylquinoline-2-carboxamide class of compounds, it offers significant potential for investigating the role of mGluR2 in various physiological and pathological processes within the central nervous system. These application notes provide detailed protocols for the dissolution and preparation of this compound for use in a range of in vitro experimental settings, ensuring reliable and reproducible results.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 433.43 g/mol |
| Chemical Formula | C₂₁H₂₂F₃N₅O₂ |
| IC50 vs. mGluR2 | 9.6 nM |
| Mechanism of Action | Negative Allosteric Modulator (NAM) |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for maintaining its stability and activity. Based on its chemical class and available experimental data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
General Guidelines:
-
Co-solvent Concentration: When diluting the DMSO stock solution into aqueous-based cell culture media or assay buffers, it is crucial to ensure the final concentration of DMSO is kept to a minimum, typically below 1%, to avoid solvent-induced cellular toxicity or off-target effects.[2]
-
Storage: Stock solutions should be stored at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.33 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no undissolved particulates remain.
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C.
In Vitro Experimental Protocols
The following are example protocols for the use of this compound in common in vitro assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Cell Viability Assay in CHOdhfr- cells expressing mGluR2:
This protocol is adapted from a published study demonstrating the inhibitory effect of this compound on the viability of cells overexpressing mGluR2.[1]
-
Cell Seeding: Plate CHOdhfr- cells expressing human mGluR2 in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Working Solution: Prepare a serial dilution of the this compound DMSO stock solution in the appropriate cell culture medium. For example, to achieve a final concentration of 40 nM, dilute the 10 mM stock solution accordingly, ensuring the final DMSO concentration remains below 1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the desired final concentration of this compound (e.g., 40 nM).[1] Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 5 minutes, as a starting point based on available data).[1]
-
Assessment: Measure cell viability using a standard method such as an MTT, XTT, or a commercial luminescent cell viability assay, following the manufacturer's instructions.
FLIPR (Fluorescence Imaging Plate Reader) Assay for mGluR2 Activity:
This protocol is based on the methodology described in the discovery of this compound.
-
Cell Plating: Seed CHOdhfr- cells expressing human mGluR2 and a suitable G-protein (e.g., Gα16) in a 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare a 3x concentrated working solution of this compound in the assay buffer. The final DMSO concentration in the assay should be controlled (e.g., 0.67%).
-
Compound Addition and Incubation: Add the 3x this compound working solution to the cells and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Add a 3x concentration of an mGluR2 agonist (e.g., glutamate) to achieve an approximate EC70 concentration. Immediately monitor the resulting calcium flux using a FLIPR instrument.
-
Data Analysis: Calculate the percent inhibition of the agonist response by this compound and determine the IC50 value using appropriate curve-fitting software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR2 signaling pathway and a general experimental workflow for preparing this compound for in vitro use.
Caption: mGluR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Preparation.
References
Application Notes and Protocols for Electrophysiological Recording Techniques with GPR40 Agonist Application
A Note on the User-Specified Compound, MK-8768: Initial searches indicate that this compound is a potent and selective mGluR2 negative allosteric modulator investigated for its potential in treating neurological disorders. Its mechanism of action is centered on the glutamatergic system in the central nervous system. The following application notes and protocols are tailored to the study of GPR40 (Free Fatty Acid Receptor 1, FFAR1) agonists, a class of compounds relevant to the electrophysiology of insulin secretion, using the well-characterized GPR40 agonist TAK-875 as a representative example.
Audience: Researchers, scientists, and drug development professionals.
Introduction: G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] Activation of GPR40 by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS).[1] This makes GPR40 an attractive therapeutic target for type 2 diabetes.[2] Electrophysiological techniques are crucial for elucidating the mechanisms by which GPR40 agonists modulate β-cell excitability and insulin release. These methods allow for the direct measurement of ion channel activity and changes in membrane potential.
This document provides detailed protocols for whole-cell patch-clamp recordings and intracellular calcium measurements in pancreatic β-cells to characterize the effects of the GPR40 agonist, TAK-875.
Data Presentation: Effects of TAK-875 on Pancreatic β-Cell Electrophysiology
The following tables summarize the quantitative effects of TAK-875 on key electrophysiological parameters in pancreatic β-cells.
Table 1: Effect of TAK-875 on Glucose-Stimulated Insulin Secretion (GSIS)
| Parameter | Condition | Fold Increase in Insulin Secretion (vs. Control) | Reference |
| Insulin Secretion | 8 mM Glucose + 10 µM TAK-875 | ~2.5 | [3] |
| Insulin Secretion | 16.7 mM Glucose + 10 µM TAK-875 | ~3.0 | [3] |
Table 2: Effect of TAK-875 on Intracellular Calcium ([Ca²⁺]i)
| Cell Type | Glucose Concentration | TAK-875 Concentration | Response | Reference |
| Rat Islets | 16 mM | 10 µM | Significant elevation of [Ca²⁺]i | |
| Human Islets | 16 mM | 10 µM | Significant elevation of [Ca²⁺]i | |
| INS-1 833/15 Cells | High Glucose | 10 µM | Increased intracellular calcium concentration |
Table 3: General Electrophysiological Properties of Pancreatic β-Cells
| Ion Channel | Key Role in β-Cell Function | Typical Current Characteristics | Reference |
| K(ATP) Channels | Couple cell metabolism to electrical activity | Inwardly rectifying, inhibited by ATP | |
| Voltage-Gated Ca²⁺ Channels (L-type, T-type) | Mediate Ca²⁺ influx and trigger insulin exocytosis | L-type: high-voltage activated, long-lasting; T-type: low-voltage activated, transient | |
| Voltage-Gated K⁺ Channels (Kv) | Mediate membrane repolarization | Delayed rectifier and transient A-type currents |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Pancreatic β-Cells
This protocol details the measurement of whole-cell currents and membrane potential in isolated pancreatic β-cells to assess the effects of TAK-875.
1. Materials and Reagents:
-
Pancreatic Islet Isolation: Collagenase, culture medium (e.g., RPMI-1640 with 11 mM glucose, 10% FBS, penicillin/streptomycin).
-
Cell Dispersion: Dispase or Accutase.
-
External (Bath) Solution (in mM): 138 NaCl, 5.6 KCl, 2.6 CaCl₂, 1.2 MgCl₂, 10 HEPES, 3-11 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 125 K-glutamate, 10 KCl, 10 NaCl, 1 MgCl₂, 5 HEPES, 0.05 EGTA, 3 Mg-ATP, 0.1 cAMP (pH adjusted to 7.2 with KOH).
-
TAK-875 Stock Solution: 10 mM in DMSO.
-
Electrophysiology Rig: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.
2. Methods:
-
Islet Isolation and Cell Dispersion:
-
Isolate pancreatic islets from rodents using a standard collagenase digestion method.
-
Culture islets overnight in a humidified incubator at 37°C and 5% CO₂.
-
Disperse islets into single cells using a gentle enzymatic digestion (e.g., Accutase for 5-10 minutes) followed by mechanical trituration.
-
Plate dispersed cells on glass coverslips and culture for 24-48 hours.
-
-
Whole-Cell Recording:
-
Transfer a coverslip with adherent β-cells to the recording chamber on the microscope stage and perfuse with external solution containing a basal glucose concentration (e.g., 3 mM).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking β-cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode to record ion channel currents or current-clamp mode to measure membrane potential.
-
-
Application of TAK-875:
-
In current-clamp mode, after establishing a stable baseline membrane potential in low glucose, switch the perfusion to an external solution containing a stimulatory glucose concentration (e.g., 8-11 mM). Observe the characteristic membrane depolarization and action potential firing.
-
Once a stable glucose-stimulated response is observed, apply TAK-875 (e.g., 1-10 µM) via the perfusion system.
-
Record changes in the frequency and amplitude of action potentials.
-
In voltage-clamp mode, hold the cell at a potential of -70 mV. Apply voltage steps to elicit specific ion currents (e.g., depolarizing steps to activate Ca²⁺ and K⁺ currents).
-
Apply TAK-875 in the presence of a stimulatory glucose concentration and record changes in the amplitude and kinetics of the evoked currents.
-
3. Data Analysis:
-
Analyze changes in resting membrane potential, action potential frequency, and amplitude in current-clamp recordings.
-
Measure peak current amplitudes and current-voltage (I-V) relationships in voltage-clamp recordings.
-
Compare data before and after the application of TAK-875 using appropriate statistical tests.
Protocol 2: Intracellular Calcium Imaging in Pancreatic Islets
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in intact pancreatic islets using a fluorescent calcium indicator.
1. Materials and Reagents:
-
Pancreatic Islets: Isolated as described in Protocol 1.
-
Loading Buffer: Krebs-Ringer Bicarbonate (KRB) buffer containing (in mM): 135 NaCl, 3.6 KCl, 1.5 CaCl₂, 0.5 MgSO₄, 0.5 NaH₂PO₄, 10 NaHCO₃, 10 HEPES, and 3 glucose (pH 7.4), supplemented with 0.1% BSA.
-
Calcium Indicator: Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM).
-
Pluronic F-127: 20% solution in DMSO.
-
TAK-875 Stock Solution: 10 mM in DMSO.
-
Imaging System: Inverted fluorescence microscope with a CCD camera and a system for rapid solution exchange.
2. Methods:
-
Islet Loading:
-
Incubate isolated islets in loading buffer containing the calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) for 45-60 minutes at 37°C in the dark.
-
Wash the islets twice with dye-free loading buffer to remove excess extracellular dye.
-
Allow the islets to de-esterify the dye for at least 15 minutes before imaging.
-
-
Calcium Imaging:
-
Transfer the loaded islets to a perfusion chamber on the microscope stage.
-
Perfuse with KRB buffer containing a basal glucose concentration (e.g., 3 mM) to establish a baseline [Ca²⁺]i.
-
For Fura-2, excite the islets alternately at 340 nm and 380 nm and record the emission at 510 nm. For Fluo-4, excite at ~488 nm and record emission at ~520 nm.
-
Switch the perfusion to KRB buffer containing a stimulatory glucose concentration (e.g., 11-16 mM) and record the increase in [Ca²⁺]i.
-
Once a stable glucose-stimulated calcium response is achieved, add TAK-875 (e.g., 1-10 µM) to the perfusion solution.
-
Record the potentiation of the glucose-stimulated [Ca²⁺]i signal.
-
3. Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities (F340/F380) to determine changes in [Ca²⁺]i.
-
For Fluo-4, normalize the fluorescence intensity (F/F₀) to the baseline fluorescence.
-
Analyze parameters such as the amplitude, duration, and frequency of calcium oscillations.
-
Compare the calcium responses to glucose alone versus glucose with TAK-875.
Mandatory Visualizations
Signaling Pathway of GPR40 Activation
Caption: GPR40 signaling pathway in pancreatic β-cells.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for patch-clamp analysis of GPR40 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing of MK-8768
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8768 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), with an IC50 of 9.6 nM.[1] As a presynaptic autoreceptor, mGluR2 activation typically reduces glutamate release. By inhibiting mGluR2, this compound is hypothesized to increase synaptic glutamate levels, thereby enhancing glutamatergic neurotransmission.[2][3][4] This mechanism of action has generated significant interest in its potential therapeutic effects for central nervous system (CNS) disorders, including depression and cognitive deficits.[5] Preclinical studies on mGluR2/3 antagonists and other selective mGluR2 NAMs have demonstrated antidepressant-like effects in various rodent models.
These application notes provide detailed protocols for assessing the antidepressant-like and anxiolytic-like effects of this compound in common behavioral testing paradigms: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Novelty-Suppressed Feeding (NSF) Test. The provided protocols are based on established methodologies for these tests and can be adapted for the specific investigation of this compound.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for mGluR2 NAMs like this compound involves the disinhibition of presynaptic glutamate release, leading to downstream signaling cascades that are thought to underlie their antidepressant-like effects. One of the key pathways implicated is the mTOR signaling pathway.
Caption: Proposed signaling pathway of this compound.
The general workflow for evaluating the behavioral effects of this compound in preclinical rodent models is outlined below.
Caption: General experimental workflow for behavioral testing.
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. The test is based on the observation that animals will develop an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant compounds are known to reduce the duration of immobility.
Materials:
-
Cylindrical tanks (e.g., 40 cm height, 20 cm diameter) made of transparent Plexiglas.
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Animal handling supplies.
-
This compound and vehicle solutions.
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., oral gavage) at a specified time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Fill the cylinders with water to a depth of 15-20 cm, ensuring the animal cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water-filled cylinder.
-
Record the session for a total of 6 minutes.
-
-
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video tracking software.
-
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model used to screen for potential antidepressant drugs in mice. The test measures the immobility of a mouse when suspended by its tail, a situation from which it cannot escape.
Materials:
-
Tail suspension apparatus (a horizontal bar or shelf from which to suspend the mice).
-
Adhesive tape.
-
Video recording equipment.
-
Animal handling supplies.
-
This compound and vehicle solutions.
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer this compound or vehicle as described for the FST.
-
Test Session:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
The primary outcome measure is the total duration of immobility during the 6-minute test.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Scoring can be performed manually or with automated systems.
-
Novelty-Suppressed Feeding (NSF) Test
The NSF test is used to assess anxiety-like and depression-like behaviors in rodents. The test is based on the conflict between the drive to eat and the fear of a novel and potentially threatening environment. Anxiolytic and antidepressant treatments typically decrease the latency to begin eating in this paradigm.
Materials:
-
Open field arena (e.g., 50 x 50 cm with 30 cm high walls).
-
A small, white, circular platform or piece of filter paper.
-
Food pellets (standard chow or a palatable treat).
-
Stopwatch.
-
Animal handling supplies.
-
This compound and vehicle solutions.
Procedure:
-
Food Deprivation: Food deprive the mice for 24 hours prior to the test, with free access to water.
-
Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle.
-
Test Session:
-
Place a single food pellet on the platform in the center of the open field arena.
-
Gently place the mouse in a corner of the arena.
-
Start the stopwatch and measure the latency to the first bite of the food pellet (maximum test duration of 10-15 minutes).
-
-
Home Cage Feeding: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure the amount consumed over a set period (e.g., 5 minutes) to control for potential effects of the drug on appetite.
-
Data Analysis:
-
The primary dependent variable is the latency to eat in the novel environment.
-
The amount of food consumed in the home cage is a control measure.
-
Data Presentation
The following tables present hypothetical data based on published studies with other selective mGluR2 NAMs to illustrate the expected outcomes of behavioral tests with this compound. Note: This data is for illustrative purposes only and does not represent actual results for this compound.
Table 1: Effect of a Selective mGluR2 NAM in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | 150 ± 10 |
| mGluR2 NAM | 3 | 120 ± 8* |
| mGluR2 NAM | 10 | 95 ± 7** |
| mGluR2 NAM | 30 | 80 ± 6*** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle.
Table 2: Effect of a Selective mGluR2 NAM in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | 180 ± 12 |
| mGluR2 NAM | 3 | 155 ± 10 |
| mGluR2 NAM | 10 | 130 ± 9* |
| mGluR2 NAM | 30 | 110 ± 8** |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle.
Table 3: Effect of a Selective mGluR2 NAM in the Novelty-Suppressed Feeding Test
| Treatment Group | Dose (mg/kg) | Latency to Eat (seconds) | Home Cage Food Consumption (g) |
| Vehicle | - | 300 ± 25 | 1.5 ± 0.2 |
| mGluR2 NAM | 3 | 240 ± 20* | 1.4 ± 0.2 |
| mGluR2 NAM | 10 | 180 ± 18** | 1.5 ± 0.3 |
| mGluR2 NAM | 30 | 150 ± 15*** | 1.6 ± 0.2 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle.
Conclusion
The behavioral testing paradigms described in these application notes provide a robust framework for evaluating the potential antidepressant and anxiolytic properties of this compound. Based on its mechanism of action as a selective mGluR2 NAM, it is hypothesized that this compound will reduce immobility in the FST and TST and decrease the latency to feed in the NSF test. Rigorous adherence to the detailed protocols and careful data analysis are essential for obtaining reliable and reproducible results in the preclinical assessment of this promising compound.
References
- 1. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainasap.com [brainasap.com]
- 3. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MK-8768 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8768 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] mGluR2 is a class C G-protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic glutamate levels.[2] As a presynaptic autoreceptor, its activation by glutamate inhibits further glutamate release. By negatively modulating mGluR2, this compound enhances glutamatergic transmission, a mechanism with therapeutic potential for treating cognitive and mood disorders such as Alzheimer's disease and depression.[3]
These application notes provide detailed protocols for assessing the target engagement of this compound using both direct and indirect imaging techniques. Direct methods visualize the physical interaction of the compound with mGluR2, while indirect methods measure the functional consequences of this interaction on downstream signaling pathways.
mGluR2 Signaling Pathway
This compound, as a negative allosteric modulator, binds to a site on the mGluR2 receptor distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate. mGluR2 is predominantly coupled to the Gi/Go family of G-proteins. Upon activation by glutamate, the Gi/Go alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Consequently, the negative allosteric modulation by this compound is expected to attenuate this glutamate-induced decrease in cAMP.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds, providing a reference for expected outcomes in target engagement studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay System | Reference |
| mGluR2 NAM IC50 | 9.6 nM | FLIPR Assay | |
| mGluR2 Inhibition IC50 | 0.9 nM | Cell Viability Assay (CHOdhfr- cells) | |
| Selectivity | >10,000 nM | IC50 against mGluR1, 3, 4, 5, 6, 8 |
Table 2: In Vivo Target Engagement Data for an mGluR2 NAM PET Tracer
| Parameter | Value | Imaging Modality | Species | Reference |
| Tracer | [11C]MK-8056 | PET | Rhesus Monkey | |
| Average BPND (Cerebellum) | 0.70 ± 0.09 | PET | Rhesus Monkey | |
| Test-Retest Variability | 16.5% | PET | Rhesus Monkey | |
| Effect of this compound Co-administration | Substantial reduction in [11C]MK-8056 uptake | PET | Rhesus Monkey |
Experimental Protocols
Protocol 1: Direct Target Engagement Assessment using Positron Emission Tomography (PET)
This protocol describes the use of a radiolabeled tracer to directly visualize and quantify the binding of this compound to mGluR2 in vivo. The method is based on a displacement study where a reduction in the tracer signal upon administration of this compound indicates target engagement.
Materials:
-
Radiotracer: [11C]MK-8056 (a selective mGluR2 NAM PET tracer).
-
Test Compound: this compound.
-
Animal Model: Non-human primates (e.g., Rhesus monkeys) or other suitable species.
-
Imaging Equipment: PET scanner, CT or MRI for anatomical co-registration.
-
Ancillary Equipment: Anesthesia machine, infusion pumps, blood sampling equipment (optional, for arterial input function).
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
-
Insert intravenous catheters for tracer and compound administration.
-
Position the animal in the PET scanner.
-
-
Baseline PET Scan:
-
Administer a bolus injection of [11C]MK-8056 intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Obtain a CT or MRI scan for anatomical reference.
-
-
This compound Administration:
-
Following the baseline scan (on a separate day to allow for tracer decay), administer a single dose of this compound at the desired concentration and route.
-
-
Post-treatment PET Scan:
-
At a time point corresponding to the expected peak plasma concentration of this compound, perform a second PET scan following the same procedure as the baseline scan (injection of [11C]MK-8056 and data acquisition).
-
-
Image Analysis:
-
Reconstruct the PET data and co-register with the anatomical MRI or CT images.
-
Define regions of interest (ROIs) in the brain, including areas with high mGluR2 expression (e.g., cerebellum, striatum, cortex) and a reference region with low specific binding (e.g., thalamus, used as a pseudo-reference).
-
Calculate the non-displaceable binding potential (BPND) for each ROI in both the baseline and post-treatment scans.
-
Receptor occupancy (RO) by this compound can be calculated using the following formula:
-
RO (%) = [ (BPND_baseline - BPND_post-treatment) / BPND_baseline ] x 100
-
-
Protocol 2: Indirect Target Engagement Assessment using a cAMP Assay
This protocol describes a functional assay to measure the effect of this compound on mGluR2 signaling by quantifying changes in intracellular cAMP levels. As mGluR2 is a Gi/o-coupled receptor, its activation by an agonist will decrease cAMP levels. This compound, as a NAM, will antagonize this effect, leading to a relative increase in cAMP compared to agonist stimulation alone.
Materials:
-
Cell Line: A stable cell line expressing human mGluR2, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.
-
cAMP Assay Kit: A commercial cAMP detection kit, for example, the GloSensor™ cAMP Assay (Promega), which is a BRET-based live-cell assay.
-
mGluR2 Agonist: Glutamate or a specific mGluR2 agonist.
-
Test Compound: this compound.
-
Instrumentation: A luminometer or a multi-mode plate reader capable of luminescence detection.
Methodology (using GloSensor™ cAMP Assay as an example):
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing human mGluR2 and the GloSensor™ cAMP biosensor.
-
Plate the cells in a 96- or 384-well white, clear-bottom plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours at room temperature.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add an mGluR2 agonist (e.g., glutamate at a pre-determined EC80 concentration) to all wells except the negative controls.
-
Incubate for 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the control wells (agonist alone and vehicle control).
-
Plot the normalized luminescence signal against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the agonist-induced response.
-
Protocol 3: Indirect Target Engagement Assessment using a Calcium Flux Assay
While mGluR2 primarily signals through Gi/o, some GPCRs can exhibit promiscuous coupling to other G-proteins, including Gq, which would lead to an increase in intracellular calcium upon activation. A calcium flux assay can determine if this compound affects any such Gq-mediated signaling. A FLIPR (Fluorometric Imaging Plate Reader) is commonly used for this high-throughput assay.
Materials:
-
Cell Line: A stable cell line expressing human mGluR2 (e.g., CHO or HEK293).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or the components of a FLIPR Calcium Assay Kit.
-
mGluR2 Agonist: Glutamate or a specific mGluR2 agonist.
-
Test Compound: this compound.
-
Instrumentation: A FLIPR or a similar microplate reader with automated liquid handling and kinetic fluorescence reading capabilities.
Methodology:
-
Cell Preparation:
-
Plate mGluR2-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate for 1 hour at 37°C.
-
-
Assay Procedure:
-
Place the cell plate into the FLIPR instrument.
-
Prepare a compound plate containing varying concentrations of this compound and a separate agonist plate with a fixed concentration of the mGluR2 agonist (e.g., EC80 of glutamate).
-
-
Data Acquisition and Analysis:
-
The FLIPR instrument will first add the this compound solutions to the cell plate and record the baseline fluorescence.
-
After a short incubation, the instrument will add the agonist solution and continue to record the fluorescence intensity over time to measure the calcium flux.
-
The data is typically analyzed by measuring the peak fluorescence intensity or the area under the curve.
-
Generate a dose-response curve by plotting the inhibition of the agonist-induced calcium signal against the concentration of this compound.
-
Calculate the IC50 value for this compound. A tool compound from the same chemical series as this compound showed an IC50 of 9 nM in a FLIPR assay.
-
References
Application Notes and Protocols: Lentiviral-Mediated mGluR2 Knockdown with MK-8768 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 2 (mGluR2), a Gi/o-coupled G-protein coupled receptor, is a key presynaptic autoreceptor that modulates glutamate release in the central nervous system. Its role in fine-tuning synaptic transmission makes it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR2, such as MK-8768, offer a promising strategy to enhance glutamatergic tone.[1][2] Lentiviral-mediated shRNA knockdown is a powerful tool for target validation and for elucidating the specific contributions of mGluR2 in complex biological systems.
This document provides detailed protocols for researchers to effectively knockdown mGluR2 expression using lentiviral shRNA and to subsequently evaluate the effects of the selective mGluR2 NAM, this compound. These protocols cover in vitro and in vivo applications, from initial virus production to functional downstream analysis.
Compound at a Glance: this compound
This compound is a potent and selective negative allosteric modulator of mGluR2.[1] It exhibits high selectivity for mGluR2 over other mGluR subtypes.[1]
| Property | Value | Reference |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR2 | [1] |
| IC50 | 9.6 nM | |
| Selectivity | >10,000 nM for mGluR1, 3, 4, 5, 6, 8 | |
| In Vivo Efficacy | Reverses scopolamine-induced cognitive impairment in rhesus monkeys (0.03-1 mg/kg) |
Signaling Pathway and Experimental Workflow
Activation of mGluR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A NAM like this compound would be expected to block this effect, leading to a relative increase in cAMP levels in the presence of an agonist. The experimental workflow described herein allows for the dissection of this pathway.
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of high-titer lentivirus in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., PEI, Lipofectamine 2000)
-
Lentiviral transfer vector with mGluR2 shRNA (and a non-targeting control shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
0.45 µm syringe filters
Procedure:
-
Day 1: Cell Seeding: Seed 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Day 2: Transfection:
-
Cells should be 70-80% confluent.
-
In a sterile tube, mix the following plasmids in Opti-MEM:
-
10 µg mGluR2 shRNA transfer plasmid
-
7.5 µg psPAX2 packaging plasmid
-
2.5 µg pMD2.G envelope plasmid
-
-
Prepare the transfection reagent according to the manufacturer's protocol and add it to the plasmid mixture.
-
Incubate for 20-30 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Media Change: After 12-16 hours, carefully remove the media and replace it with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
Add fresh media to the cells and collect again at 72 hours post-transfection. Pool the harvests.
-
For in vivo applications, concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Aliquot the virus and store at -80°C.
-
Protocol 2: In Vitro mGluR2 Knockdown and Validation
Materials:
-
Target cells (e.g., primary neurons, SH-SY5Y cells)
-
Lentivirus (mGluR2 shRNA and control shRNA)
-
Polybrene
-
Puromycin (if the vector contains a resistance gene)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix)
-
Reagents for Western Blot (lysis buffer, primary anti-mGluR2 antibody, secondary antibody)
Procedure:
-
Day 1: Cell Seeding: Plate target cells to be 50-60% confluent at the time of transduction.
-
Day 2: Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Add the virus to the cells at the desired multiplicity of infection (MOI). A typical starting range is 1-10.
-
Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate overnight.
-
-
Day 3: Media Change: Replace the virus-containing media with fresh media.
-
Day 4-7: Selection and Expansion: If using a selection marker, add the appropriate antibiotic (e.g., puromycin) to select for transduced cells. Expand the stable cell lines.
-
Validation of Knockdown:
-
qPCR: Extract total RNA from the transduced cells. Synthesize cDNA and perform qPCR using primers specific for mGluR2 and a housekeeping gene. Calculate the relative expression of mGluR2.
-
Western Blot: Lyse the cells and quantify protein concentration. Run a Western blot using an anti-mGluR2 antibody to visualize the reduction in protein levels.
-
Expected Knockdown Efficiency:
| Method | Expected Knockdown Efficiency (%) |
| qPCR (mRNA level) | 70 - 90% |
| Western Blot (Protein level) | 60 - 85% |
Protocol 3: cAMP Assay
This protocol measures the effect of mGluR2 knockdown on this compound's ability to modulate agonist-induced changes in cAMP.
Materials:
-
mGluR2 knockdown and control cell lines
-
Forskolin
-
mGluR2/3 agonist (e.g., LY379268)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Plate the mGluR2 knockdown and control cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with a combination of an mGluR2/3 agonist (e.g., 1 µM LY379268) and a fixed concentration of forskolin (to stimulate adenylyl cyclase).
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure cAMP levels according to the kit's instructions.
Example Data: Effect of mGluR2 Knockdown on this compound Potency in a cAMP Assay
| Cell Line | Treatment | This compound IC50 (nM) |
| Control shRNA | LY379268 + Forskolin | 10.2 |
| mGluR2 shRNA | LY379268 + Forskolin | > 1000 |
Protocol 4: In Vivo Stereotaxic Injection and Behavioral Testing
Materials:
-
Concentrated lentivirus (mGluR2 shRNA and control shRNA)
-
Stereotaxic apparatus
-
Anesthetics
-
This compound
-
Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze)
Procedure:
-
Anesthetize the animal and secure it in the stereotaxic frame.
-
Inject the concentrated lentivirus into the target brain region (e.g., prefrontal cortex, hippocampus).
-
Allow for 2-3 weeks for viral expression and target knockdown.
-
Administer this compound or vehicle (e.g., intraperitoneally) at the desired dose and time before behavioral testing.
-
Conduct behavioral assays to assess cognitive function, anxiety, or other relevant phenotypes.
Example Data: Effect of mGluR2 Knockdown on this compound Efficacy in a Novel Object Recognition Test
| Viral Group | Treatment Group | Discrimination Index |
| Control shRNA | Vehicle | 0.15 ± 0.05 |
| Control shRNA | This compound (0.3 mg/kg) | 0.45 ± 0.08 |
| mGluR2 shRNA | Vehicle | 0.18 ± 0.06 |
| mGluR2 shRNA | This compound (0.3 mg/kg) | 0.20 ± 0.07 |
| p < 0.05 compared to vehicle |
Logical Relationships and Data Interpretation
The combination of lentiviral-mediated mGluR2 knockdown and treatment with this compound provides a robust platform for target validation. A significant reduction in mGluR2 expression is expected to attenuate or abolish the cellular and behavioral effects of this compound. This would confirm that the observed effects of the compound are indeed mediated through its interaction with mGluR2. The provided protocols and example data tables serve as a comprehensive guide for researchers to design, execute, and interpret these critical experiments in the drug development pipeline.
References
- 1. Investigating the role of mGluR2 versus mGluR3 in antipsychotic-like effects, sleep-wake architecture and network oscillatory activity using novel Han Wistar rats lacking mGluR2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with MK-8768 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the mGluR2 negative allosteric modulator, MK-8768, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The exact aqueous solubility of this compound is not publicly available in comprehensive detail. However, the research focused on its development aimed to improve upon the solubility of its predecessors.[1][2] Analogs of this compound have reported solubilities in the micromolar range at neutral pH. For example, a related methylthiazole analogue (4f) showed a solubility of 41 µM at pH 7, while another isomeric analogue (4h) had an improved solubility of 99 µM at the same pH.[3] This suggests that the solubility of this compound in aqueous buffers is likely to be limited.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For poorly water-soluble compounds like this compound, it is highly recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[4][5] A stock solution in 100% DMSO will allow for subsequent dilution into aqueous experimental media while keeping the final DMSO concentration low to minimize potential toxicity to cells.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A3: The final concentration of DMSO in your aqueous solution, such as cell culture media, should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell-based assays being sensitive to concentrations above 0.1%. It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples.
Q4: Can I use other solvents besides DMSO to prepare my stock solution?
A4: While DMSO is the most common choice, other water-miscible organic solvents can be used, such as ethanol or propylene glycol. The choice of solvent may depend on the specific experimental requirements and the tolerance of the biological system. It is always advisable to test the solubility of this compound in the chosen solvent and to validate the compatibility of that solvent with your assay.
Q5: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A5: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue. Key strategies include using a stepwise dilution method, pre-warming the aqueous medium, and ensuring the final concentration does not exceed the solubility limit of this compound in that specific medium.
Troubleshooting Guide: Overcoming this compound Precipitation
Issue: Precipitate forms in the aqueous solution after adding the this compound stock solution.
This guide provides a logical workflow to diagnose and resolve precipitation issues.
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the following table summarizes the reported solubility of its analogs, which can serve as a useful reference.
| Compound | Structure | pH | Aqueous Solubility (µM) | Reference |
| Analog 4f | Methylthiazole analogue | 7 | 41 | |
| Analog 4h | Isomeric analogue | 7 | 99 | |
| This compound | 4-(1-methyl-1H-pyrazol-4-yl)-7-[[(2R,6R)-2-methyl-6-(trifluoromethyl)-4-morpholinyl]methyl]quinoline-2-carboxamide | Not Reported | To be determined |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder (MW: 433.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 433.43 g/mol * 1000 mg/g = 4.33 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Aqueous Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific aqueous medium (e.g., cell culture medium).
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (set to the experimental temperature, e.g., 37°C)
-
Microscope
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution.
-
In a series of microcentrifuge tubes or wells of a 96-well plate, add the aqueous medium.
-
Add a small, consistent volume of each this compound dilution to the corresponding tube/well of aqueous medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the samples at the desired experimental temperature (e.g., 37°C) for a period relevant to your planned experiment (e.g., 2, 6, and 24 hours).
-
After each time point, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these experimental conditions.
Signaling Pathway Context
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a NAM, this compound does not directly compete with glutamate for the binding site but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This leads to a disinhibition of glutamate release in the synapse.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Optimizing MK-8768 dosage for maximal efficacy and minimal side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of MK-8768, a potent and selective mGluR2 negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a NAM, it binds to a site on the mGluR2 receptor that is different from the glutamate binding site. This binding reduces the receptor's response to glutamate. Presynaptic mGluR2 receptors act as autoreceptors that inhibit glutamate release. By inhibiting mGluR2, this compound effectively increases the synaptic concentration of glutamate, which can enhance postsynaptic activity and plasticity, potentially improving learning and memory.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for mGluR2 over other mGluR subtypes. In a fluorescence imaging plate reader (FLIPR) assay, the IC50 for mGluR2 was 9.6 nM, while the IC50 for mGluR1, 3, 4, 5, 6, and 8 were all greater than 10,000 nM.[1]
Q3: What is the recommended solvent for in vitro and in vivo studies?
A3: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle used in the published rhesus monkey study was not specified, however, intramuscular (IM) administration was utilized.[1] Researchers should determine the most appropriate vehicle for their specific experimental model and route of administration, considering the compound's solubility and the tolerability of the vehicle by the animal model.
Q4: Is this compound known to have off-target effects?
A4: An earlier compound in the same chemical series was found to be positive in the Ames test for mutagenicity in the presence of metabolic activation (rat S9 fraction). This compound was specifically developed to be Ames-negative. In a broad panel of over 120 targets, a precursor compound, (R)-5f, which is structurally very similar to this compound, showed no significant off-target activity when tested at a concentration of 30 μM. Additionally, (R)-5f displayed a favorable ion channel profile with IC50 values of ≥60 μM for hERG, 22 μM for CaV1.2, and >30 μM for NaV1.5.
Q5: What is the observed dose-response relationship for this compound in vivo?
A5: In a rhesus monkey object retrieval detour (ORD) task, intramuscular doses of this compound from 0.03 to 1 mg/kg significantly reversed a scopolamine-induced cognitive deficit. However, a higher dose of 3 mg/kg was not effective, suggesting an inverted U-shaped dose-response curve. This type of dose-response is not uncommon for compounds that enhance cognitive function in preclinical models.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) |
| mGluR2 | FLIPR | 9.6 |
| mGluR3 | FLIPR | 7800 (for precursor (R)-5f) |
| mGluR1, 4, 5, 6, 8 | FLIPR | >10,000 |
Data from Rudd et al., 2023.
Table 2: In Vivo Efficacy of this compound in a Rhesus Monkey Model of Cognitive Deficit
| Dose (mg/kg, IM) | Efficacy |
| 0.03 - 1 | Significant reversal of scopolamine-induced deficit |
| 3 | Not effective |
Model: Scopolamine-induced impairment in an object retrieval detour (ORD) task. Data from Rudd et al., 2023.
Table 3: Safety Pharmacology Profile of a Close Analog ((R)-5f)
| Target | Assay Type | IC50 (μM) |
| hERG | Ion Channel Binding | ≥60 |
| CaV1.2 | Ion Channel Binding | 22 |
| NaV1.5 | Ion Channel Binding | >30 |
| Panlabs Target Panel (>120 targets) | Binding Assays | No significant hits at 30 μM |
| Ames Test (this compound) | Bacterial Reverse Mutation Assay | Negative |
Data from Rudd et al., 2023.
Experimental Protocols
1. In Vitro mGluR2 Potency Assessment (FLIPR Assay)
-
Cell Line: CHOdhfr- cells stably expressing human mGluR2 and Gα16.
-
Assay Principle: The assay measures changes in intracellular calcium concentration using a calcium-sensitive dye in a Fluorescence Imaging Plate Reader (FLIPR).
-
Protocol Outline:
-
Plate the cells in a 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Prepare a dilution series of this compound in an appropriate assay buffer.
-
Add this compound to the cells and incubate for a specified period.
-
Add a sub-maximal concentration of glutamate to stimulate the mGluR2 receptor.
-
Measure the change in fluorescence intensity using the FLIPR instrument.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. In Vivo Cognitive Enhancement Assessment (Scopolamine-Reversal in Rhesus Monkey ORD Task)
-
Animal Model: Rhesus monkeys trained on an object retrieval detour (ORD) task.
-
Study Design: This is a reversal of cognitive deficit model.
-
Protocol Outline:
-
Administer a dose of scopolamine sufficient to induce a consistent impairment in task performance (e.g., reducing performance on difficult trials from ~90% to ~60% correct).
-
Coadminister this compound at various doses via intramuscular injection.
-
Assess the performance of the monkeys on the ORD task.
-
Compare the performance of animals treated with scopolamine and this compound to those treated with scopolamine and vehicle to determine the reversal of the cognitive deficit.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as an mGluR2 NAM.
References
Technical Support Center: mGluR2 Negative Allosteric Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing mGluR2 Negative Allosteric Modulators (NAMs), with a specific focus on compounds like MK-8768. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] It binds to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site, and reduces the receptor's response to glutamate.[4] This inhibitory action on presynaptic mGluR2 autoreceptors leads to an increase in glutamatergic tone, which is being investigated for its potential pro-cognitive and antidepressant effects.[3]
Q2: What are the known off-target liabilities of this compound that were addressed during its development?
A2: During the development of this compound, several off-target liabilities were identified and systematically addressed through medicinal chemistry optimization. These included:
-
P-glycoprotein (P-gp) substrate activity: Initial compounds in the series were substrates for this efflux pump, which would limit brain penetration. This compound was optimized to be a non-substrate.
-
hERG inhibition: Inhibition of the hERG potassium channel is a common cause of cardiac toxicity. The chemical structure was modified to reduce hERG liability.
-
PXR activation: Pregnane X receptor (PXR) activation can lead to drug-drug interactions. This compound was designed to be inactive at PXR.
-
Genotoxicity: An earlier lead compound in the series tested positive in the Ames test (a screen for mutagenicity) following metabolic activation. Further optimization led to the development of this compound, which is Ames-negative.
Q3: What is the most likely off-target receptor for mGluR2 NAMs and why?
A3: The most likely off-target receptor for mGluR2 NAMs is the metabotropic glutamate receptor 3 (mGluR3). mGluR2 and mGluR3 are highly homologous, making the design of selective ligands challenging. While this compound was developed to be highly selective for mGluR2 over mGluR3, it is crucial to confirm this selectivity in your experimental system.
Q4: What are some general off-target concerns for compounds containing a quinoline carboxamide scaffold?
A4: Quinoline-based compounds are a common motif in medicinal chemistry with a broad range of biological activities. While this scaffold is present in many approved drugs, it can also be associated with off-target activities. Depending on the specific substitutions, quinoline carboxamides have been reported to interact with a variety of targets, including kinases and DNA processing enzymes. Therefore, when encountering unexpected results, a broader off-target screening panel may be warranted.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with mGluR2 NAMs like this compound.
Issue 1: Inconsistent or lower-than-expected potency in in-vitro assays.
-
Possible Cause 1: Assay conditions are not optimal for a NAM.
-
Troubleshooting Step: Ensure the concentration of the orthosteric agonist (e.g., glutamate) is at its EC50 or EC80. The inhibitory effect of a NAM is dependent on the presence of the orthosteric agonist.
-
-
Possible Cause 2: Compound solubility or stability issues.
-
Troubleshooting Step: Verify the solubility of this compound in your assay buffer. Consider using a fresh stock solution and ensure proper dissolution.
-
-
Possible Cause 3: Off-target effects masking the on-target activity.
-
Troubleshooting Step: If the assay readout is a downstream signaling event (e.g., ERK phosphorylation), consider that the compound may be interacting with other components of the signaling cascade. Use a more proximal readout, like a cAMP assay, to confirm direct receptor modulation.
-
Issue 2: Unexpected or paradoxical effects in cell-based or in-vivo experiments.
-
Possible Cause 1: Off-target activity at other GPCRs.
-
Troubleshooting Step: Screen the compound against a panel of common GPCR off-targets. Many contract research organizations (CROs) offer standardized panels for this purpose.
-
-
Possible Cause 2: Interaction with the highly homologous mGluR3.
-
Troubleshooting Step: Perform counter-screening experiments using cells expressing mGluR3 to confirm selectivity.
-
-
Possible Cause 3: Ligand-biased signaling.
-
Troubleshooting Step: The compound may be differentially affecting G-protein dependent and β-arrestin dependent signaling pathways. It is advisable to characterize the compound's effect on multiple signaling readouts (e.g., cAMP, β-arrestin recruitment, ERK phosphorylation).
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a reference for expected potencies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| mGluR2 NAM Activity | CHOdhfr- cells overexpressing mGluR2 | IC50 | 9.6 nM | |
| Cell Viability Inhibition | CHOdhfr- cells overexpressing mGluR2 | IC50 | 0.9 nM |
Table 2: Selectivity Profile of this compound Precursors
| Off-Target | Parameter | Value | Reference |
| hERG | IC50 | 27 µM | |
| PXR Agonist | EC50 | 0.9 µM |
Note: Data for the final this compound compound's selectivity against a broad panel is not publicly available in the provided search results. The data in Table 2 is for a precursor compound and indicates the liabilities that were addressed in the final molecule.
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the on- and off-target effects of mGluR2 NAMs.
Radioligand Binding Assay for Off-Target Screening
This protocol is a generalized procedure for a competitive radioligand binding assay, which can be adapted to screen for off-target binding at various GPCRs.
-
Receptor Preparation: Prepare cell membrane homogenates from cells stably expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand for the receptor, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki).
cAMP Functional Assay for mGluR2 (Gi-coupled) Activity
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.
-
Cell Culture: Plate cells stably expressing mGluR2 in a 384-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the mGluR2 NAM (e.g., this compound).
-
Stimulation: Add a fixed concentration of an mGluR2 agonist (e.g., glutamate) in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent biosensor.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the NAM concentration to determine the IC50.
Calcium Mobilization Assay for Gq-coupled Off-Targets
This assay is used to detect off-target activity at Gq-coupled receptors, which signal through the release of intracellular calcium.
-
Cell Preparation: Plate cells expressing the Gq-coupled receptor of interest in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR) and add varying concentrations of the test compound.
-
Agonist Stimulation: After a short incubation, add a known agonist for the Gq-coupled receptor.
-
Signal Detection: Measure the change in fluorescence intensity in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium flux by the test compound to determine its IC50 at the off-target receptor.
ERK Phosphorylation Western Blot
This protocol assesses the downstream signaling effects of mGluR2 modulation by measuring the phosphorylation of ERK.
-
Cell Treatment: Culture cells expressing mGluR2 and treat with the mGluR2 NAM with and without an agonist for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizations
Caption: mGluR2 NAM Signaling Pathway.
Caption: Troubleshooting Workflow for Off-Target Effects.
Caption: Experimental Workflow for NAM Characterization.
References
MK-8768 Technical Support Center: Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of MK-8768. The following information is compiled to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a dry, dark environment. Specific temperature recommendations are provided in the table below. Keeping the compound in a tightly sealed container is crucial to prevent moisture absorption.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be stored at low temperatures. For short-term storage, refrigeration is suitable, while long-term storage requires freezing. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Is this compound sensitive to light?
Yes, it is recommended to store this compound in the dark.[1] Exposure to light, particularly UV light, can potentially lead to photodegradation. To mitigate this, use amber-colored vials or wrap containers in aluminum foil.
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions, solid this compound is expected to be stable for over two years.[1] The stability of stock solutions is shorter and depends on the solvent and storage temperature (see table below).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review your storage procedures against the recommended guidelines. If the compound has been stored improperly (e.g., at room temperature for an extended period, exposed to light), it is advisable to use a fresh batch. |
| Precipitation observed in stock solution upon thawing | Poor solubility in the chosen solvent or concentration is too high. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Ensure the solvent is appropriate for your experimental needs and is of high purity. |
| Change in physical appearance of the solid compound (e.g., color, clumping) | Moisture absorption or degradation. | Do not use the compound if you observe a significant change in its physical appearance. This could indicate contamination or degradation. It is recommended to acquire a new batch. |
Data Summary
Recommended Storage Conditions
| Form | Storage Duration | Temperature | Conditions |
| Solid | Short-term (days to weeks) | 0 - 4 °C | Dry, Dark |
| Solid | Long-term (months to years) | -20 °C | Dry, Dark |
| In Solvent | Short-term (days to weeks) | 0 - 4 °C | --- |
| In Solvent | Long-term (months) | -20 °C | --- |
| In Solvent | Extended-term (up to 6 months) | -80 °C | --- |
Data compiled from multiple sources.[1][2]
Experimental Protocols
While specific stability-indicating assay protocols for this compound are not publicly available, a general workflow for assessing the stability of a research compound is outlined below.
General Experimental Workflow for Stability Assessment
Caption: General workflow for conducting a stability study of a research compound.
Potential Degradation and Handling
Information regarding specific degradation pathways of this compound under various stress conditions is limited in publicly available literature. However, based on its chemical structure, potential degradation pathways could include hydrolysis of the amide group and oxidation of the morpholine or pyrazole rings, particularly under harsh acidic, basic, or oxidative conditions.
Logical Flow for Handling and Storage
Caption: Recommended logical flow for handling and storing this compound upon receipt.
References
Mitigating potential Ames positivity in MK-8768 analogs
Welcome to the technical support center for researchers working with MK-8768 analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of mGluR2 negative allosteric modulators based on the 4-arylquinoline-2-carboxamide scaffold, with a specific focus on mitigating potential Ames positivity.
Frequently Asked Questions (FAQs)
Q1: What is Ames positivity and why is it a critical issue in drug development?
A1: The Ames test is a widely used biological assay to assess a chemical's potential to induce DNA mutations in bacteria.[1][2] A positive result, known as Ames positivity, indicates that the compound is mutagenic. This is a significant concern in drug development because substances that cause mutations are often carcinogenic (cancer-causing).[1][2] Regulatory agencies require genotoxicity testing, and an Ames-positive result can halt the development of a promising drug candidate.[3]
Q2: An early analog in our this compound series tested positive in the Ames test only with metabolic activation (+S9). What does this imply?
A2: A positive result exclusively in the presence of a liver enzyme extract (S9 mix) strongly suggests that the parent compound itself is not mutagenic, but one of its metabolites is. The S9 mix contains cytochrome P450 (CYP) enzymes that mimic mammalian metabolism, converting the drug into various metabolites. The formation of a reactive metabolite that can bind to DNA is a common cause of such findings. In the development of this compound, the initial lead compound showed this exact profile, pointing to a reactive metabolite as the source of the genetic toxicity.
Q3: What are the likely structural alerts or metabolic "hot spots" within the 4-arylquinoline-2-carboxamide scaffold that could lead to Ames positivity?
A3: For the quinoline scaffold, metabolic activation is often required to elicit a mutagenic response. Research suggests that quinoline can be metabolized by CYP enzymes to form reactive intermediates, such as quinoline-2,3-epoxide, which can intercalate with DNA. Furthermore, for analogs containing a morpholine ring, the carbon atoms adjacent (alpha) to the ring's nitrogen and oxygen are known metabolic "hot spots" susceptible to oxidation. This can lead to ring-opening or the formation of reactive species. The observation that adding a methyl group to the morpholine ring of an this compound precursor mitigated Ames positivity suggests this was a key liability.
Troubleshooting Guides
Problem: My lead this compound analog shows a positive Ames test result. What are my immediate steps?
Solution: A positive Ames result requires a systematic investigation to understand the cause and devise a mitigation strategy. The goal is to eliminate mutagenicity while preserving the desired potency and selectivity for the mGluR2 receptor.
Step 1: Confirm the Result and Analyze the Data
-
Verify the finding: Ensure the result is not a false positive due to factors like excessive cytotoxicity or precipitation of the compound on the test plates.
-
Analyze the dose-response curve: A clear dose-dependent increase in revertant colonies strengthens the evidence of mutagenicity.
-
Identify the active strain(s): Note which Salmonella or E. coli strains are positive. This can provide clues about the mechanism of mutation (e.g., frameshift vs. base-pair substitution).
-
Determine the role of metabolic activation: Compare results with and without the S9 mix to confirm if a metabolite is the causative agent.
Step 2: Generate a Hypothesis - Structural Analysis and Metabolite Identification
-
In Silico Analysis: Use computational models to identify potential structural alerts within your molecule. For quinoline analogs, pay attention to unsubstituted positions that are prone to epoxidation.
-
Metabolite Identification: Perform in vitro metabolism studies using human liver microsomes followed by LC-MS/MS analysis. This will help identify the major metabolites. Compare the metabolic profile of your Ames-positive analog with known Ames-negative compounds in the series (like this compound) to pinpoint problematic metabolic pathways.
Step 3: Develop a Mitigation Strategy
-
Block Metabolic Hot Spots: Based on your hypothesis, design and synthesize new analogs where the suspected site of metabolic activation is blocked. A common and effective strategy is the introduction of a sterically hindering group, such as a methyl or fluoro group, at or near the metabolic soft spot. This was the successful approach used for this compound, where methylation of the morpholine ring resolved the Ames issue.
-
Bioisosteric Replacement: If a specific functional group is suspected to be the source of mutagenicity (the "toxicophore"), replace it with a bioisostere—a group with similar physicochemical properties that is metabolically more stable or does not form reactive species.
The general workflow for addressing Ames positivity is outlined in the diagram below.
Problem: A morpholine moiety in my analog is a suspected site of metabolism leading to a positive Ames test. What are my options?
Solution: The morpholine ring is a common feature in drug candidates but can be metabolically labile. If identified as a metabolic hot spot leading to mutagenicity, several structural modifications can be explored.
Strategy 1: Steric Hindrance The most direct approach is to add a small, sterically hindering group to the carbon atom(s) identified as the site of oxidation. This was the strategy that led to the discovery of the Ames-negative this compound.
Strategy 2: Bioisosteric Replacement If simple steric hindrance is not successful or negatively impacts potency, consider replacing the entire morpholine ring with a bioisostere that is less prone to metabolic activation. The choice of replacement will depend on maintaining the necessary physicochemical properties (e.g., pKa, solubility) and the key interactions with the mGluR2 receptor.
The decision tree below illustrates the strategic choices for modifying a problematic morpholine ring.
Data Presentation: Structure-Activity Relationship (SAR)
The following tables present a hypothetical but representative dataset for a series of this compound analogs. This data illustrates how systematic modifications can be evaluated to find a candidate that balances potency with a clean safety profile.
Table 1: Mitigation of Ames Positivity in this compound Analogs (Note: Data is illustrative and based on published findings for this compound class.)
| Compound | R1-Group (C4-Position) | R2-Group (C7-Position) | mGluR2 IC₅₀ (nM) | Ames Result (TA98 +S9, Revertants/plate) |
| Lead-1 | 4-Fluorophenyl | Succinimide | 4 | >500 (Strong Positive) |
| Analog-A | N-Methylpyrazole | Trifluoromethyl-morpholine | 12 | 350 (Positive) |
| Analog-B | N-Methylpyrazole | (R)-Methyl -trifluoromethyl-morpholine | 9.6 | <50 (Negative) |
| Analog-C | N-Methylpyrazole | Piperidine | 85 | <50 (Negative) |
| Analog-D | Pyridine | Trifluoromethyl-morpholine | 25 | 290 (Positive) |
This table demonstrates a common scenario where an initial potent lead (Lead-1) is Ames-positive. Modification to Analog-A improves other properties but retains the Ames liability. The key modification in Analog-B (representing this compound) of adding a methyl group to the morpholine ring successfully eliminates mutagenicity while retaining high potency. Analog-C shows that a bioisosteric replacement (piperidine) can also solve the Ames issue, but at the cost of reduced potency.
Experimental Protocols
Protocol 1: Bacterial Reverse Mutation Test (Ames Test)
This protocol is a standard method for assessing the mutagenic potential of a chemical using Salmonella typhimurium strains.
1. Materials:
-
Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
S9 metabolic activation mix (prepared from rat liver).
-
Positive controls (e.g., 2-nitrofluorene for -S9, 2-anthramine for +S9).
-
Negative (vehicle) control.
-
Minimal glucose agar plates.
-
Top agar (containing trace amounts of histidine and biotin).
2. Procedure:
-
Prepare Cultures: Inoculate each bacterial strain into nutrient broth and incubate overnight at 37°C with shaking to reach a density of approximately 1-2 x 10⁹ cells/mL.
-
Prepare Test Mixtures: In sterile test tubes, combine:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at various concentrations (or control).
-
0.5 mL of S9 mix (for +S9 plates) or a phosphate buffer (for -S9 plates).
-
-
Pre-incubation: Vortex the tubes gently and pre-incubate at 37°C for 20-30 minutes.
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate. Distribute evenly.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
3. Data Interpretation:
-
A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count in one or more strains.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is used to determine the rate of metabolism of a compound and to identify its metabolites.
1. Materials:
-
Pooled human liver microsomes (HLM).
-
Test compound stock solution.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well plates.
2. Procedure:
-
Prepare Reaction Plate: Add the test compound (at a final concentration of ~1 µM) to the wells of a 96-well plate.
-
Add Microsomes: Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Add the microsomal solution to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of the ice-cold quenching solution.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of the parent compound remaining at each time point and to identify the structures of the metabolites formed.
3. Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) from the disappearance rate of the parent compound.
-
Analyze the mass spectrometry data to elucidate the structures of the metabolites, identifying sites of oxidation, hydroxylation, or other modifications.
References
Technical Support Center: In Vivo Studies with MK-8768 and GPR40 Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MK-8768 and GPR40 agonists (exemplified by TAK-875) in in vivo experimental settings.
Section 1: this compound (mGluR2 Negative Allosteric Modulator)
This section is dedicated to researchers investigating the role of the metabotropic glutamate receptor 2 (mGluR2) using the negative allosteric modulator (NAM), this compound.
This compound: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective mGluR2 negative allosteric modulator (NAM).[1][2][3] It does not bind to the glutamate binding site but to an allosteric site on the mGluR2 receptor. This binding reduces the receptor's response to glutamate, thereby increasing synaptic glutamate levels and enhancing postsynaptic activity.[3] This mechanism is being investigated for its potential to improve cognitive function.[3]
Q2: What are the key pharmacokinetic parameters of this compound in preclinical models?
A2: this compound exhibits moderate clearance and good oral bioavailability in several preclinical species. It is also a non-substrate for P-glycoprotein (P-gp), which contributes to its excellent brain penetration.
| Species | Oral Bioavailability (%) | Effective Half-life (h) | Reference |
| Rat | 32 | 3.3 | |
| Dog | 34 | - | |
| Rhesus Monkey | - | 1.7 |
Q3: How should I formulate this compound for in vivo administration?
A3: Like many investigational drugs, this compound may have low aqueous solubility. For preclinical studies, formulation strategies often involve the use of co-solvents, surfactants, or complexing agents to achieve the desired concentration and stability. It is crucial to perform vehicle-controlled studies to rule out any effects of the formulation components themselves.
This compound: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of efficacy in a cognitive behavioral task. | - Inadequate dose: The dose may be too low or too high, falling outside the therapeutic window. An inverted U-shaped dose-response curve has been observed for some pro-cognitive agents.- Poor brain penetration: Although this compound has good brain penetration, issues with the formulation or administration route could limit CNS exposure.- Timing of administration: The drug may not have reached peak concentration at the time of behavioral testing. | - Perform a dose-response study to identify the optimal dose.- Verify the formulation's stability and solubility. Consider using a different vehicle if precipitation is suspected.- Characterize the pharmacokinetic profile in your specific animal model to align dosing with peak plasma and brain concentrations. |
| Unexpected behavioral side effects (e.g., hyperactivity). | - Off-target effects: While this compound is highly selective for mGluR2, off-target effects at high concentrations cannot be entirely ruled out.- Modulation of non-target brain circuits: The increase in glutamatergic tone may affect circuits not directly related to the cognitive function being studied. | - Use the lowest effective dose.- Include a comprehensive battery of behavioral tests to assess general activity and other potential side effects.- Compare results with other mGluR2 NAMs if available. |
| Variability in experimental results. | - Inconsistent drug administration: Variations in gavage technique or injection volume can lead to inconsistent dosing.- Animal-to-animal variability in metabolism: Differences in drug metabolism can lead to variable exposures.- Stress or other environmental factors: These can impact both drug effects and behavioral outcomes. | - Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group to account for biological variability.- Standardize housing conditions and handling procedures to minimize stress. |
Experimental Protocol: Assessment of this compound in a Scopolamine-Induced Cognitive Deficit Model in Rodents
-
Animals: Male Wistar rats (250-300g) are singly housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation:
-
This compound is suspended in a vehicle of 0.5% methylcellulose in sterile water.
-
Scopolamine hydrobromide is dissolved in sterile saline (0.9%).
-
-
Experimental Groups:
-
Vehicle (methylcellulose) + Saline
-
Vehicle (methylcellulose) + Scopolamine (e.g., 0.5 mg/kg, i.p.)
-
This compound (e.g., 0.3, 1, 3 mg/kg, p.o.) + Scopolamine (0.5 mg/kg, i.p.)
-
-
Procedure:
-
Administer this compound or its vehicle orally (p.o.) 60 minutes before the behavioral test.
-
Administer scopolamine or saline via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
-
Conduct the behavioral test (e.g., Morris water maze, Y-maze, novel object recognition).
-
-
Data Analysis:
-
Record and analyze relevant behavioral parameters (e.g., escape latency, freezing time, discrimination index).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in MK-8768 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in behavioral studies involving the mGluR2 negative allosteric modulator (NAM), MK-8768.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected behavioral effect?
This compound is a highly potent, orally bioavailable, and selective mGluR2 negative allosteric modulator with excellent brain permeability[1][2]. As an mGluR2 NAM, it is designed to increase synaptic glutamate, which is expected to enhance postsynaptic activity and plasticity, potentially improving learning and memory[3][4]. In preclinical models, it has been shown to improve executive function and attention[1].
Q2: What are the known off-target effects of this compound?
This compound has been optimized for clean off-target activity and is highly selective for mGluR2 over other mGluR subtypes (mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8). It also shows weak to no activity on hERG, IKs, and Nav1.5 ion channels. An earlier lead compound in its development series was found to be Ames-positive, but this compound itself is Ames-negative.
Q3: What are the recommended administration routes and dosages?
This compound has been shown to be effective with both intramuscular and oral administration in animal models. In a rhesus monkey study, intramuscular doses ranging from 0.03 to 1 mg/kg were effective in reversing a scopolamine-induced cognitive deficit. Oral bioavailability is reported to be 32% in rats and 34% in dogs. Researchers should perform dose-response studies to determine the optimal dose for their specific model and behavioral paradigm.
Troubleshooting Unexpected Behavioral Results
Unexpected results in behavioral studies can arise from a variety of factors, from the compound's pharmacology to experimental design. This section provides guidance on how to systematically troubleshoot these issues.
Issue 1: Hyperactivity or Anxiogenic-like Behaviors
Scenario: Instead of the expected pro-cognitive effects, animals treated with this compound exhibit hyperactivity, increased startle response, or other behaviors suggestive of anxiety.
Potential Causes & Troubleshooting Steps:
-
Excessive Glutamatergic Tone: The primary mechanism of this compound is to increase synaptic glutamate. While this is intended to be pro-cognitive, excessive glutamatergic activity can lead to neuronal hyperexcitability, which may manifest as hyperactivity or anxiety.
-
Solution: Perform a careful dose-response study, starting with lower doses than initially planned. It is possible the effective dose for cognitive enhancement is lower than the dose causing anxiogenic-like effects.
-
-
Off-Target Effects at High Doses: While this compound is highly selective, at higher concentrations, the possibility of off-target engagement cannot be entirely ruled out.
-
Solution: Review the literature for known off-target effects of mGluR2 NAMs. Consider running control experiments with compounds that have a similar chemical scaffold but are inactive at mGluR2.
-
-
Metabolite Activity: The behavioral effects observed could be due to an active metabolite of this compound.
-
Solution: If available, test known metabolites of this compound in the same behavioral paradigm.
-
Issue 2: Lack of Efficacy or Inconsistent Results
Scenario: this compound fails to produce the expected pro-cognitive effects in a validated behavioral model, or the results are highly variable between subjects or cohorts.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetic Issues: The compound may not be reaching the target site in the brain at sufficient concentrations or for a sufficient duration.
-
Solution: Verify the formulation and administration route. This compound is a non-substrate for P-gp, which is favorable for brain penetration. However, factors like diet, stress, and time of day can influence absorption and metabolism. Consider measuring plasma and brain concentrations of this compound to correlate with behavioral outcomes.
-
-
Experimental Design Flaws: The behavioral paradigm may not be sensitive enough to detect the effects of this compound, or confounding variables may be masking the effect.
-
Solution: Review the experimental protocol for potential issues. Ensure that the timing of drug administration is appropriate for the behavioral test and that the cognitive challenge is at the right level of difficulty.
-
-
Animal Model Specifics: The strain, age, or sex of the animals may influence the response to this compound.
-
Solution: Consult the literature to see if the chosen animal model is appropriate for studying mGluR2 modulation. Consider testing the compound in a different strain or sex.
-
Experimental Protocols & Data
Rhesus Monkey Object Retrieval Detour (ORD) Task
This task was used to assess the pro-cognitive effects of this compound.
-
Objective: To evaluate the effect of this compound on executive function and attention.
-
Methodology:
-
Rhesus monkeys were trained on the ORD task, which requires them to retrieve a food reward by reaching around a transparent barrier.
-
A cognitive deficit was induced using scopolamine, an antagonist of muscarinic acetylcholine receptors.
-
This compound was co-administered with scopolamine via intramuscular injection.
-
Performance on the ORD task was measured by the percentage of correct trials.
-
-
Results:
| Treatment Group | N | Mean % Correct (Difficult Trials) |
| Vehicle | 8 | 90% |
| Scopolamine | 8 | 60% |
| Scopolamine + this compound (0.03 mg/kg) | 8 | Significant reversal of deficit |
| Scopolamine + this compound (0.1 mg/kg) | 8 | Significant reversal of deficit |
| Scopolamine + this compound (0.3 mg/kg) | 8 | Significant reversal of deficit |
| Scopolamine + this compound (1 mg/kg) | 8 | Significant reversal of deficit |
Data are illustrative based on published findings; refer to the original publication for precise values.
Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Half-life (h) | Brain Penetration |
| Rat | 32 | 3.3 | Good |
| Dog | 34 | - | - |
| Monkey | - | 1.7 | - |
| Source: |
Visualizations
Caption: Mechanism of action of this compound as an mGluR2 NAM.
References
Technical Support Center: Enhancing the Selectivity of MK-8768 for mGluR2 over mGluR3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8768, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). Our goal is to help you enhance the selectivity of this compound for mGluR2 over the highly homologous mGluR3 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is selectivity for mGluR2 important?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of mGluR2, with an IC50 of approximately 9.6 nM.[1] It binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate. Achieving selectivity for mGluR2 over mGluR3 is crucial because while both are group II metabotropic glutamate receptors, they can have different physiological roles and localizations within the brain.[2] For instance, mGluR2 is predominantly a presynaptic autoreceptor that reduces glutamate release, whereas mGluR3 has prominent postsynaptic and glial localizations.[2] Non-selective modulation of mGluR3 has been associated with potential undesired effects, such as hyperlocomotion.[3] Therefore, the selective inhibition of mGluR2 is a key therapeutic strategy for certain CNS disorders.[3]
Q2: What level of selectivity can I expect from this compound?
A2: this compound was developed to have a high degree of selectivity for mGluR2 over mGluR3. In preclinical studies, a tool compound structurally related to this compound showed an IC50 of 9 nM for mGluR2 and ≥10,000 nM for mGluR3, indicating a selectivity of over 1000-fold. While this compound itself is highly selective, the observed selectivity in your experiments can be influenced by various factors, including the assay system, cell line, and experimental conditions.
Q3: Are there any known off-target effects of this compound that could interfere with my results?
A3: The development of this compound involved extensive optimization to minimize off-target activities. Precursor compounds showed some activity against the hERG ion channel and the pregnane X receptor (PXR), but these were significantly improved in the final compound. A predecessor to this compound was also found to be a substrate for P-glycoprotein (P-gp), which could affect its concentration in CNS-related in vivo studies. It is always good practice to consult the latest safety and pharmacology data for any potential off-target effects relevant to your experimental system.
Q4: I am observing an "inverted U-shaped" dose-response curve. Is this expected?
A4: Yes, an inverted U-shaped dose-response curve is a known phenomenon for some pro-cognitive agents in preclinical studies, and has been observed with this compound. This means that higher doses of the compound may be less effective than moderate doses. When planning your experiments, it is important to test a wide range of concentrations to fully characterize the dose-response relationship and identify the optimal concentration for your desired effect.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Selectivity for mGluR2 over mGluR3
Possible Causes and Solutions:
-
Cell Line Choice: The relative expression levels of mGluR2 and mGluR3 can vary significantly between different cell lines (e.g., CHO, HEK293) and even between different passages of the same cell line.
-
Recommendation: Use a well-characterized cell line with stable and confirmed expression of the target receptor (mGluR2) and minimal or no expression of the off-target receptor (mGluR3). If using a cell line co-expressing both, ensure the expression levels are quantified and consistent across experiments. Consider using mGluR2 and mGluR3 knockout cell lines as controls.
-
-
Receptor Dimerization: mGluRs can form heterodimers (e.g., mGluR2/4), which may alter the pharmacological properties of allosteric modulators.
-
Recommendation: Be aware of the potential for heterodimerization in your chosen cell line. If you suspect this is an issue, you may need to use cell lines that predominantly express the desired homodimer or use techniques to specifically measure the activity of mGluR2 homodimers.
-
-
Probe Dependence: The observed activity of an allosteric modulator can be dependent on the orthosteric agonist used in the assay.
-
Recommendation: Whenever possible, use the endogenous agonist, glutamate, in your functional assays. If using a synthetic agonist, be aware that it may influence the apparent selectivity of this compound. It is advisable to characterize the effect of this compound with more than one agonist if feasible.
-
-
Incorrect Compound Concentration: Using a concentration of this compound that is too high can lead to off-target effects or non-specific interactions, which may appear as reduced selectivity.
-
Recommendation: Perform a full dose-response curve for this compound against both mGluR2 and mGluR3 to determine the optimal concentration range that provides maximal mGluR2 inhibition with minimal mGluR3 activity. Refer to the quantitative data table below for typical potency values.
-
Quantitative Data Summary
| Compound | Target | Assay Type | Potency (IC50) | Selectivity (mGluR3/mGluR2) |
| This compound | mGluR2 | FLIPR | 9.6 nM | >1000-fold (based on predecessor compounds) |
| This compound Predecessor | mGluR2 | FLIPR | 9 nM | >1111-fold |
| This compound Predecessor | mGluR3 | FLIPR | ≥10,000 nM | N/A |
Issue 2: High Variability and Poor Reproducibility in Functional Assays (e.g., FLIPR)
Possible Causes and Solutions:
-
Cell Health and Density: Inconsistent cell health, passage number, or plating density can significantly impact assay performance.
-
Recommendation: Maintain a consistent cell culture protocol. Ensure cells are healthy and in a logarithmic growth phase before plating. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.
-
-
Assay Buffer and Reagents: The composition of the assay buffer, including the concentration of ions and serum, can affect receptor function and compound activity.
-
Recommendation: Use a consistent and well-defined assay buffer. If using serum, be aware that it can contain endogenous ligands that may interfere with the assay. Ensure all reagents are properly stored and within their expiration dates.
-
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous solutions. Degradation of the compound can also lead to inconsistent results.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. When diluting into aqueous assay buffer, ensure the final solvent concentration is low and does not affect cell viability or receptor function. Visually inspect for any precipitation.
-
-
Instrument Settings and Pipetting Technique: Variations in instrument settings (e.g., read times, temperature) or inconsistent pipetting can introduce variability.
-
Recommendation: Standardize all instrument settings and pipetting techniques. Use calibrated pipettes and consider automated liquid handling for improved precision.
-
Experimental Protocols
Protocol 1: Cell-Based Functional Assay for mGluR2 Activity using FLIPR
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating:
-
Seed CHO or HEK293 cells stably expressing human mGluR2 into 384-well black-walled, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Aspirate the growth medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in a suitable assay buffer.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).
-
Using a FLIPR instrument, add the this compound solution to the wells and incubate for a predetermined time.
-
Add the glutamate solution to stimulate the cells.
-
-
Data Acquisition and Analysis:
-
Measure the change in intracellular calcium concentration by monitoring fluorescence over time.
-
Calculate the dose-response curve for this compound by plotting the inhibition of the glutamate response against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Schild Analysis for Characterizing Negative Allosteric Modulation
Schild analysis can be used to determine the nature of the antagonism by this compound. For a true NAM, the Schild plot should have a slope of 1, and the pA2 value will provide an estimate of the antagonist's affinity.
-
Generate Agonist Dose-Response Curves:
-
Perform a full dose-response curve for glutamate in the absence and presence of several fixed concentrations of this compound.
-
-
Calculate Dose Ratios:
-
For each concentration of this compound, calculate the dose ratio (DR) by dividing the EC50 of glutamate in the presence of this compound by the EC50 of glutamate in the absence of the modulator.
-
-
Construct the Schild Plot:
-
Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
-
Analyze the Plot:
-
Perform a linear regression on the data points. The slope of the line should be close to 1 for a competitive antagonist (or a simple allosteric modulator). The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
-
Visualizations
Caption: mGluR2 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for selectivity issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection - Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Efficacy of MK-8768: A Comparative Analysis with Other mGluR2 Antagonists
For Immediate Release
In the landscape of neuropharmacology, the metabotropic glutamate receptor 2 (mGluR2) has emerged as a promising target for the treatment of various central nervous system disorders, including cognitive deficits and depression.[1][2] MK-8768, a potent and selective negative allosteric modulator (NAM) of the mGluR2, represents a significant advancement in this area.[1][3] This guide provides a comprehensive comparison of the efficacy of this compound with other notable mGluR2 antagonists, supported by preclinical data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.
The primary rationale for developing selective mGluR2 antagonists like this compound lies in the potential to enhance glutamatergic transmission, a key mechanism for improving cognitive function, while avoiding the off-target effects associated with non-selective compounds that also act on the mGluR3 subtype.[3]
In Vitro Potency and Selectivity
A critical starting point for comparing these compounds is their in vitro pharmacological profile. This compound demonstrates high potency and selectivity for the mGluR2 receptor.
| Compound | Target(s) | Mechanism | In Vitro Potency (IC50/Ki) |
| This compound | mGluR2 | Negative Allosteric Modulator (NAM) | IC50: 9.6 nM |
| MGS0039 | mGluR2/3 | Antagonist | Ki: 2.2 nM (mGluR2), 4.5 nM (mGluR3); IC50: 20 nM (mGluR2), 24 nM (mGluR3) |
| LY341495 | mGluR2/3 | Antagonist | Data not directly comparable from available search results. |
| Decoglurant (RO4995819) | mGluR2/3 | Negative Allosteric Modulator (NAM) | Data not directly comparable from available search results. |
Preclinical Efficacy in Animal Models
The true test of these antagonists lies in their in vivo efficacy. Preclinical studies in various animal models provide crucial insights into their potential therapeutic effects.
Cognitive Enhancement in Non-Human Primates
The rhesus monkey object retrieval detour task, a sophisticated model of executive function and cognitive flexibility, has been a key paradigm for evaluating the pro-cognitive effects of these compounds.
This compound: In a scopolamine-induced cognitive impairment model in rhesus monkeys, this compound demonstrated a significant reversal of the deficit. Doses ranging from 0.03 to 1 mg/kg were effective in this object retrieval detour test.
LY341495: In contrast, studies with the mGluR2/3 antagonist LY341495 in rhesus monkeys performing a working memory task showed that LY341495 alone did not enhance performance. However, it was effective in blocking the cognitive-enhancing effects of an mGluR2/3 agonist, confirming its target engagement in the primate brain. This suggests that while it can modulate the mGluR2/3 system, its intrinsic ability to enhance cognition under normal or challenged conditions in this specific paradigm may be limited compared to this compound.
| Compound | Animal Model | Behavioral Task | Key Findings |
| This compound | Rhesus Monkey | Object Retrieval Detour Task (Scopolamine-induced deficit) | Reversed scopolamine-induced impairment at doses of 0.03 to 1 mg/kg. |
| LY341495 | Rhesus Monkey | Working Memory Task | Did not improve performance alone but blocked the effects of an mGluR2/3 agonist. |
Antidepressant-like and Anxiolytic Effects in Rodents
Rodent models are instrumental in assessing the potential of these compounds for mood and anxiety disorders.
MGS0039: This mGluR2/3 antagonist has demonstrated antidepressant-like effects in the rat forced swim test and the mouse tail suspension test at doses of 0.3-3 mg/kg (i.p.). It also showed anxiolytic-like potential in the conditioned fear stress model in rats. In the social defeat stress model, a single dose of MGS0039 (1 mg/kg) produced rapid and sustained antidepressant effects, comparable to ketamine, by attenuating the reduction of key synaptic proteins and spine density in the prefrontal cortex and hippocampus.
LY341495: This compound has also shown dose-dependent antidepressant-like effects in the rat forced swim test and mouse tail suspension test (0.1-3 mg/kg, i.p.). Furthermore, it has been shown to improve working memory in adult mice that experienced juvenile social isolation. However, its effects on recognition memory in rats are complex and dose-dependent, with higher doses impairing performance.
| Compound | Animal Model | Behavioral Task | Key Findings |
| MGS0039 | Rat, Mouse | Forced Swim Test, Tail Suspension Test, Conditioned Fear Stress, Social Defeat Stress | Demonstrated antidepressant and anxiolytic-like effects. |
| LY341495 | Rat, Mouse | Forced Swim Test, Tail Suspension Test, Working Memory Tasks, Recognition Memory | Showed antidepressant-like effects and improved working memory in a specific model, but had complex effects on recognition memory. |
Clinical Trial Outcomes
The ultimate measure of efficacy is, of course, performance in human clinical trials.
Decoglurant (RO4995819): A phase 2 clinical trial of this mGluR2/3 NAM in patients with major depressive disorder did not show significant antidepressant or pro-cognitive effects compared to placebo.
This highlights the challenge of translating preclinical findings to clinical success and underscores the importance of developing highly selective and potent compounds like this compound.
Experimental Protocols
To facilitate the replication and comparison of these findings, detailed experimental methodologies are crucial.
Rhesus Monkey Object Retrieval Detour Task (for this compound)
This task was performed according to the methodology described by Smith et al. (2013) in Neuropharmacology.
-
Subjects: Rhesus monkeys.
-
Apparatus: A Wisconsin General Test Apparatus (WGTA) or a similar automated testing system. The task involves a detour or barrier that the monkey must navigate to retrieve a food reward.
-
Procedure:
-
Habituation and Training: Monkeys are first habituated to the testing apparatus and trained on the basic object retrieval task without any detour.
-
Detour Introduction: A transparent barrier is introduced, requiring the monkey to inhibit a direct reach and instead use a detour route to obtain the reward.
-
Cognitive Impairment Induction: Scopolamine, a muscarinic antagonist, is administered to induce a transient cognitive deficit, impairing performance on the detour task.
-
Drug Administration: this compound or vehicle is administered prior to the task to assess its ability to reverse the scopolamine-induced impairment.
-
-
Key Measures:
-
Latency to retrieve the reward.
-
Number of error attempts (e.g., direct reaches at the barrier).
-
Percentage of successful trials.
-
Rodent Forced Swim Test (for MGS0039 and LY341495)
-
Subjects: Rats or mice.
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Pre-test (Day 1): Animals are placed in the water for a 15-minute period.
-
Test (Day 2): 24 hours after the pre-test, the animals are administered the test compound or vehicle and placed back in the water for a 5-minute session.
-
-
Key Measure: The duration of immobility during the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
Caption: Simplified mGluR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the rhesus monkey object retrieval detour task.
Conclusion
This compound stands out as a highly potent and selective mGluR2 NAM with promising pro-cognitive effects demonstrated in a challenging non-human primate model. Its selectivity for mGluR2 may offer a significant advantage over less selective mGluR2/3 antagonists, potentially leading to a better therapeutic window and fewer side effects. While compounds like MGS0039 and LY341495 have shown efficacy in rodent models of depression and anxiety, the complex and sometimes contradictory findings, particularly for LY341495 in cognitive tasks, highlight the need for more selective agents. The lack of clinical efficacy of decoglurant further emphasizes the importance of optimizing both potency and selectivity. Future head-to-head comparative studies in relevant animal models, particularly in non-human primates, will be crucial to fully elucidate the therapeutic potential of this compound relative to other mGluR2 antagonists.
References
- 1. Collection - Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 2. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validating the Procognitive Potential of MK-8768 in Alzheimer's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for Alzheimer's disease (AD) has led researchers to explore novel therapeutic avenues beyond the traditional amyloid and tau hypotheses. One such promising strategy involves the modulation of the glutamatergic system, which plays a critical role in learning and memory. This guide provides a comparative analysis of MK-8768, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), against other therapeutic alternatives for AD. The data presented is based on preclinical studies in relevant animal models, offering a framework for evaluating the procognitive potential of this compound.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable mGluR2 negative allosteric modulator.[1] By binding to an allosteric site on the mGluR2 receptor, it reduces the receptor's inhibitory effect on presynaptic glutamate release. This mechanism leads to an increase in synaptic glutamate levels, thereby enhancing glutamatergic neurotransmission, a process fundamental for cognitive function.[1][2] The selectivity of this compound for mGluR2 over mGluR3 is a key feature, as it may offer a better safety and efficacy profile compared to non-selective mGluR2/3 antagonists.[1]
Comparative Analysis of Procognitive Effects
To objectively assess the potential of this compound, this guide compares its procognitive effects with those of other compounds targeting different mechanisms implicated in Alzheimer's disease. The comparison includes an mGluR2/3 antagonist (BCI-838), standard-of-care medications (Donepezil and Memantine), and an AMPA receptor modulator (Ampakine CX516).
Table 1: Comparison of Procognitive Effects in Preclinical Alzheimer's Models
| Compound | Mechanism of Action | Animal Model | Key Cognitive Assay | Observed Procognitive Effects | Reference |
| This compound | Selective mGluR2 Negative Allosteric Modulator | Rhesus Monkey (Scopolamine-induced deficit) | Object Retrieval Task | Showed an inverted U-shaped dose-response curve, with lower doses improving performance on difficult trials. | [1] |
| BCI-838 | mGluR2/3 Antagonist (pro-drug) | Dutch APP (E693Q) Transgenic Mice | Contextual Fear Conditioning, Novel Object Recognition | Chronic treatment reversed transgene-related amnestic behavior. In PS19 (tauopathy) mice, it rescued recognition memory deficits. | |
| Donepezil | Acetylcholinesterase Inhibitor | hAPP/PS1 Transgenic Mice | Morris Water Maze | Significantly improved reference memory. | |
| Donepezil | Acetylcholinesterase Inhibitor | 3xTgAD Mice | 5-choice serial reaction time task | Enhanced the ability to sustain attention. | |
| Memantine | NMDA Receptor Antagonist | APP/PS1 Transgenic Mice | Morris Water Maze | Significantly improved the acquisition phase of the water maze task. | |
| Memantine | NMDA Receptor Antagonist | 3xTg-AD Mice | Morris Water Maze | Restored cognition and significantly reduced levels of insoluble amyloid-β. | |
| Ampakine CX516 | AMPA Receptor Positive Allosteric Modulator | Rat (Chloroquine-induced lysosomal dysfunction - protein accumulation model) | Electrophysiology (mEPSC) | Returned mEPSC frequency and amplitude to near-normal levels. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.
Apparatus:
-
A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water (e.g., using non-toxic white paint) to hide the escape platform.
-
An escape platform submerged approximately 1 cm below the water surface.
-
Visual cues are placed around the room to serve as spatial references for the animals.
-
A video tracking system to record and analyze the animal's swim path, latency to find the platform, and time spent in different quadrants.
Procedure:
-
Acquisition Phase (Training):
-
Mice are trained over several consecutive days (typically 4-5 days) with multiple trials per day.
-
In each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim and search for the hidden platform for a set time (e.g., 60-90 seconds).
-
If the mouse finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds).
-
If the mouse fails to find the platform within the allotted time, it is gently guided to the platform.
-
The latency to find the platform and the swim path are recorded for each trial. A decrease in escape latency over consecutive days indicates spatial learning.
-
-
Probe Trial (Memory Test):
-
Typically conducted 24 hours after the last training session.
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured. A preference for the target quadrant indicates spatial memory retention.
-
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory, which is often impaired in Alzheimer's disease.
Apparatus:
-
An open-field arena.
-
Two identical objects for the familiarization phase and one novel object for the testing phase.
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena for a set period to acclimate to the environment.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel object versus the familiar object is recorded. A healthy animal will spend significantly more time exploring the novel object, indicating recognition memory.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.
Caption: Signaling pathway of this compound at a glutamatergic synapse.
Caption: Experimental workflow for preclinical validation.
Discussion and Future Directions
The available preclinical data suggests that modulating the glutamatergic system through mGluR2 antagonism is a viable strategy for enhancing cognitive function in the context of Alzheimer's disease. The procognitive effects of the mGluR2/3 antagonist BCI-838 in AD mouse models provide a strong rationale for the development of selective mGluR2 NAMs like this compound. While direct comparative data for this compound in an Alzheimer's model is not yet publicly available, its efficacy in a primate model of cognitive impairment is encouraging.
Compared to the standard-of-care drugs, Donepezil and Memantine, which offer symptomatic relief, this compound's mechanism of enhancing underlying glutamatergic neurotransmission may offer a more targeted approach to addressing the synaptic dysfunction that is a core feature of AD. Furthermore, its selectivity may translate to an improved side-effect profile compared to less selective glutamatergic modulators.
Future preclinical studies should directly compare the procognitive effects of this compound with other glutamatergic modulators and standard-of-care drugs in the same Alzheimer's disease mouse models (e.g., APP/PS1 or 3xTg-AD) using a battery of cognitive tests, including the Morris Water Maze and Novel Object Recognition. Such studies will be critical to fully validate the therapeutic potential of this compound and guide its clinical development for the treatment of Alzheimer's disease.
References
Unveiling the Precision of MK-8768: A Comparative Guide to its Mechanism of Action and Genetic Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MK-8768, a selective metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulator (NAM), with alternative compounds. We delve into its mechanism of action, present supporting experimental data, and propose a detailed framework for its cross-validation using genetic models.
This compound is a potent, orally bioavailable, and highly selective antagonist of the mGluR2 receptor, a key presynaptic autoreceptor that regulates glutamate release in the central nervous system.[1][2] By inhibiting mGluR2, this compound increases synaptic glutamate levels, a mechanism believed to hold therapeutic potential for cognitive deficits in disorders such as Alzheimer's disease and depression.[1][2] A primary challenge in targeting mGluR2 has been achieving selectivity over the closely related mGluR3, as non-selective antagonism can lead to undesirable side effects like hyperlocomotion.[1] this compound was specifically designed to overcome this hurdle, demonstrating exceptional selectivity for mGluR2.
Performance Comparison: this compound vs. Alternative mGluR2/3 Ligands
To contextualize the performance of this compound, we compare its in vitro potency and in vivo efficacy with those of other notable mGluR2/3 ligands: LY341495, a non-selective mGluR2/3 antagonist, and RO4491533, a non-selective mGluR2/3 NAM.
| Compound | Target(s) | In Vitro Potency (IC50) | Key In Vivo Effects | Reference(s) |
| This compound | Selective mGluR2 NAM | 9.6 nM (human mGluR2) | Reverses scopolamine-induced cognitive deficits in rhesus monkeys. | **** |
| LY341495 | Non-selective mGluR2/3 Antagonist | mGluR2: 21 nM, mGluR3: 17 nM | Induces antidepressant-like effects in rodent models; can impair or enhance recognition memory depending on the dose. | |
| RO4491533 | Non-selective mGluR2/3 NAM | Equiponent at mGluR2 and mGluR3 | Produces antidepressant-like effects in rodent models of depression. |
Cross-Validation of Mechanism of Action Using Genetic Models
While the biochemical selectivity of this compound is well-established, definitive cross-validation of its on-target mechanism in a living organism necessitates the use of genetic models. Based on established methodologies for similar compounds, we propose a comprehensive workflow to confirm that the physiological and behavioral effects of this compound are mediated specifically through its interaction with mGluR2.
To achieve this, experiments would be conducted in wild-type mice, mGluR2 knockout (KO) mice, and mGluR3 knockout (KO) mice. The expected outcome is that the effects of this compound observed in wild-type mice will be absent in mGluR2 KO mice but preserved in mGluR3 KO mice, thus confirming its mGluR2-specific mechanism of action.
Below is a diagram illustrating the proposed experimental workflow for this genetic cross-validation.
Signaling Pathway of this compound
The mechanism of action of this compound begins at the presynaptic terminal of glutamatergic neurons. The following diagram illustrates the signaling cascade.
Experimental Protocols
In Vitro Potency Assessment: FLIPR Membrane Potential Assay
The in vitro potency of this compound as an mGluR2 NAM is determined using a Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay.
1. Cell Culture and Plating:
-
Cells stably expressing human mGluR2 (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Cells are seeded into 384-well, black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay and incubated overnight.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for a specified time (typically 30-60 minutes) at 37°C.
3. Compound Addition and Signal Detection:
-
The cell plate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
A solution of this compound at various concentrations is added to the wells, followed by the addition of an EC80 concentration of glutamate to stimulate the mGluR2 receptor.
-
Changes in fluorescence, indicative of membrane potential changes, are monitored in real-time.
4. Data Analysis:
-
The fluorescence intensity changes are plotted against the concentration of this compound.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal glutamate response, is calculated using a non-linear regression analysis.
In Vivo Efficacy Assessment: Rhesus Monkey Object Retrieval Detour (ORD) Task
The ORD task is a test of executive function and cognitive flexibility in non-human primates.
1. Apparatus:
-
A transparent rectangular box, open on one side, is used.
-
A food reward (e.g., a piece of fruit) is placed inside the box.
2. Procedure:
-
The monkey is placed in a testing cage with access to the ORD apparatus.
-
The box is presented with the open side facing away from the monkey, requiring the animal to inhibit the prepotent response of reaching directly for the visible reward and instead make a detour to retrieve it through the opening.
-
To induce a cognitive deficit, a pharmacological challenge, such as scopolamine, can be administered prior to testing.
-
This compound or a vehicle is administered before the task.
3. Data Collection and Analysis:
-
The number of successful retrievals, latency to retrieve the reward, and the number of "barrier reaches" (incorrect attempts to reach through the transparent wall) are recorded.
-
The performance of monkeys treated with this compound is compared to that of vehicle-treated animals to assess the drug's ability to ameliorate the cognitive deficit.
The following diagram illustrates the logical relationship in the ORD task.
Genetic Cross-Validation Protocols
1. Locomotor Activity Assessment:
-
Wild-type, mGluR2 KO, and mGluR3 KO mice are habituated to the testing room.
-
Following administration of either vehicle or this compound, individual mice are placed in an open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60 minutes) using an automated tracking system.
-
The data is analyzed to determine if this compound has any effects on locomotion and if these effects are absent in mGluR2 KO mice.
2. c-Fos Immunohistochemistry:
-
Following behavioral testing (or a separate drug administration), mice are deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are extracted, post-fixed, and sectioned.
-
Brain sections are processed for c-Fos immunohistochemistry using a primary antibody against c-Fos and a corresponding secondary antibody conjugated to a detectable marker.
-
The number of c-Fos-positive cells in specific brain regions of interest (e.g., prefrontal cortex, hippocampus) is quantified using microscopy and image analysis software.
-
This allows for the assessment of neuronal activation patterns induced by this compound and to confirm if these patterns are dependent on the presence of mGluR2.
References
A Comparative Analysis of MK-8768 and Older Generation mGluR2/3 Inhibitors: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of the novel mGluR2 negative allosteric modulator (NAM), MK-8768, against older generation mGluR2/3 inhibitors. This analysis is supported by preclinical data, detailed experimental methodologies, and visual representations of key biological pathways.
Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are critical presynaptic autoreceptors that modulate glutamate release, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. While older generation inhibitors have shown promise, they often suffer from a lack of selectivity between mGluR2 and mGluR3, potentially leading to off-target effects. This compound represents a new generation of inhibitor, offering high selectivity for mGluR2. This guide will delve into a comparative analysis of their performance based on available preclinical data.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of this compound and a selection of older generation mGluR2/3 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Mechanism | mGluR2 IC₅₀/Kᵢ (nM) | mGluR3 IC₅₀/Kᵢ (nM) | Selectivity for mGluR2 over other mGluRs |
| This compound | mGluR2 | Negative Allosteric Modulator (NAM) | 9.6 (IC₅₀)[1][2] | >10,000 (IC₅₀)[3] | Highly selective (IC₅₀ >10,000 nM for mGluR1, 3, 4, 5, 6, 8)[3] |
| LY341495 | mGluR2/3 | Antagonist | 21 (IC₅₀) | 14 (IC₅₀) | Potent at mGluR8 (IC₅₀ = 170 nM) and mGluR7 (IC₅₀ = 990 nM) |
| MGS0039 | mGluR2/3 | Antagonist | 2.2 (Kᵢ), 20 (IC₅₀)[4] | 4.5 (Kᵢ), 24 (IC₅₀) | Selective for group II mGluRs |
| LY3020371 | mGluR2/3 | Antagonist | 5.26 (Kᵢ), 16.2 (IC₅₀) | 2.50 (Kᵢ), 6.21 (IC₅₀) | High selectivity for mGluR2/3 over other mGluR subtypes |
| RO4491533 | mGluR2/3 | Negative Allosteric Modulator (NAM) | Equipotent at mGluR2 and mGluR3 | Equipotent at mGluR2 and mGluR3 | Selective for mGluR2/3 over other subtypes |
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%) | Half-life (T½) (hours) | Brain Penetration |
| This compound | Rat | 32 | 3.3 | Good (Kpu,u > 1; CSF:[plasma]u = 1) |
| Dog | 34 | - | - | |
| Monkey | - | 1.7 | - | |
| LY3020371 | Rat | - | - | Expected to effectively block mGluR2/3 in vivo based on CSF levels |
| MGS0039 | Rat | 10.9 | - | - |
| Monkey | 12.6 | - | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: mGluR2/3 signaling pathway in the presynaptic terminal.
Caption: A typical preclinical drug discovery workflow for mGluR inhibitors.
Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay
This assay measures the change in intracellular calcium concentration following receptor activation. For Gᵢ-coupled receptors like mGluR2/3, a promiscuous G-protein (e.g., Gα16) is often co-expressed to couple the receptor to the calcium signaling pathway.
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably co-expressing the human mGluR2 or mGluR3 receptor and a promiscuous G-protein are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded into 384-well black-wall, clear-bottom plates and incubated overnight.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C. A probenecid solution is often included to prevent dye leakage.
-
-
Compound Addition and Signal Detection:
-
The cell plate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound or an older inhibitor) is added, followed by an EC₂₀ concentration of an agonist (e.g., glutamate or DCG-IV).
-
To determine antagonist activity, a subsequent addition of an EC₈₀ concentration of the agonist is performed.
-
Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored in real-time.
-
-
Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
IC₅₀ values for antagonists and NAMs are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins following receptor stimulation.
Methodology:
-
Membrane Preparation:
-
Cell membranes from CHO or HEK293 cells expressing the mGluR2 or mGluR3 receptor are prepared by homogenization and centrifugation.
-
Membrane protein concentration is determined using a standard protein assay.
-
-
Assay Incubation:
-
In a 96-well plate, cell membranes are incubated in an assay buffer containing GDP, MgCl₂, and varying concentrations of the test compound.
-
An agonist (e.g., glutamate) is added to stimulate the receptor.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at 30°C for 60 minutes.
-
-
Termination and Scintillation Counting:
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.
-
The filter plate is washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Scintillation cocktail is added to each well, and the plate is counted in a microplate scintillation counter.
-
-
Data Analysis:
-
The specific binding of [³⁵S]GTPγS is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding.
-
EC₅₀ values for agonists and IC₅₀ values for antagonists are determined from concentration-response curves.
-
In Vivo Efficacy: Rhesus Monkey Object Retrieval Detour Task
This task assesses executive function and attention, cognitive domains relevant to the therapeutic targets of mGluR2 inhibitors.
Methodology:
-
Apparatus:
-
A transparent box with an opening on one side is used. A food reward (e.g., a piece of fruit) is placed inside.
-
-
Procedure:
-
The monkey is required to reach around the transparent barrier to retrieve the reward through the opening, inhibiting the prepotent response to reach directly for the visible reward.
-
The difficulty of the task can be manipulated by changing the orientation of the opening and the position of the reward within the box.
-
-
Drug Administration and Testing:
-
A cognitive deficit is often induced using an agent like scopolamine.
-
The test compound (e.g., this compound) is administered (e.g., intramuscularly) prior to the task.
-
The monkey's performance, including the number of correct retrievals and the types of errors (e.g., barrier reaches), is recorded.
-
-
Data Analysis:
-
The ability of the test compound to reverse the scopolamine-induced deficit is assessed by comparing performance to vehicle-treated controls.
-
Dose-response relationships for efficacy are determined.
-
Conclusion
This compound demonstrates a significant advancement over older generation mGluR2/3 inhibitors due to its high selectivity for the mGluR2 subtype. This selectivity, combined with its favorable pharmacokinetic profile, suggests a potential for improved therapeutic efficacy and a reduced side-effect profile in the treatment of various CNS disorders. The data presented in this guide provides a foundation for researchers to compare and contrast the properties of these different classes of inhibitors and to design future experiments to further elucidate their therapeutic potential.
References
- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Analysis of MK-8768: A Comparison with Alternative mGluR2 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published preclinical data for MK-8768, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). Due to the recent discovery of this compound, independent replication of the initial findings is not yet available in the published literature. Therefore, this document summarizes the key data from the discovery publication by Rudd et al. (2023) and compares it with publicly available data for other mGluR2-targeting compounds.[1][2][3]
Overview of this compound
This compound is a novel, orally bioavailable small molecule that acts as a negative allosteric modulator of mGluR2.[3][4] It was developed to be highly selective for mGluR2 over the closely related mGluR3, a key challenge in the development of this class of compounds. The therapeutic potential of mGluR2 NAMs lies in their ability to increase synaptic glutamate levels, which may be beneficial for treating cognitive deficits and depressive disorders.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound as reported in the initial publication. A comparison with alternative mGluR2 NAMs is provided where data is available. Direct comparative studies are limited, and data for other compounds are sourced from separate publications.
Table 1: In Vitro Potency and Selectivity of mGluR2 Negative Allosteric Modulators
| Compound | mGluR2 IC50 (nM) | mGluR3 IC50 (nM) | Selectivity (mGluR3/mGluR2) | Primary Reference |
| This compound | 9.6 | >10,000 | >1,042 | Rudd et al., 2023 |
| RO4491533 | Not reported directly, equipotent on mGluR2/3 | Not reported directly, equipotent on mGluR2/3 | ~1 | Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression, 2011 |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) | Effective Half-life (h) | Primary Reference |
| Rat | 32 | Good | 3.3 | This compound is a mGluR2 Negative Allosteric Modulator for Neurological Disease Research, 2023 |
| Dog | 34 | Not Reported | Not Reported | This compound is a mGluR2 Negative Allosteric Modulator for Neurological Disease Research, 2023 |
| Monkey | Not Reported | Not Reported | 1.7 | This compound is a mGluR2 Negative Allosteric Modulator for Neurological Disease Research, 2023 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of mGluR2 NAMs and a general workflow for their preclinical evaluation.
Caption: Mechanism of action of this compound as an mGluR2 NAM.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
A Head-to-Head Comparison of the Pharmacokinetic Profile of MK-8768 with Other mGluR2 Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profile of MK-8768, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), with other compounds that target the same receptor. While direct comparisons with other selective mGluR2 NAMs are limited by the availability of public data, this guide presents available preclinical PK parameters for this compound alongside those of mGluR2 positive allosteric modulators (PAMs) to offer a broader perspective for researchers in the field. This allows for an assessment of the pharmacokinetic properties of different allosteric modulation strategies for the mGluR2 target.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and the mGluR2 positive allosteric modulator JNJ-40411813 in various preclinical species. It is important to note the differing mechanisms of action (NAM vs. PAM) when interpreting these data.
| Parameter | This compound (mGluR2 NAM) | JNJ-40411813 (mGluR2 PAM) |
| Species | Rat | Dog |
| Route | IV / PO | IV / PO |
| Dose (mg/kg) | 1 (IV) / 2 (PO)[1] | 0.25 (IV) / 0.5 (PO)[1] |
| Half-life (t½) (h) | 3.3[1] | - |
| Clearance (CL) (mL/min/kg) | 24 | 24 |
| Volume of Distribution (Vd) (L/kg) | 7.3 | - |
| Oral Bioavailability (F) (%) | 32 | 34 |
Mechanism of Action: mGluR2 Signaling Pathway
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation by glutamate leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in glutamate release. Negative allosteric modulators (NAMs) like this compound bind to a site on the receptor distinct from the glutamate binding site and inhibit the receptor's activity. This leads to a disinhibition of the presynaptic terminal and an increase in synaptic glutamate levels. Conversely, positive allosteric modulators (PAMs) bind to an allosteric site and potentiate the receptor's response to glutamate, thereby enhancing the inhibitory effect on glutamate release.
Experimental Protocols
The pharmacokinetic data presented in this guide were generated using standard preclinical in vivo methodologies. While specific institutional protocols may vary, the following outlines a general workflow for such studies.
In Vivo Pharmacokinetic Study Design
1. Animal Models:
-
Studies are typically conducted in rodent (e.g., Sprague-Dawley or Wistar rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species.
-
Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water, unless fasting is required for the study design.
2. Drug Administration:
-
Intravenous (IV) Administration: The compound is typically administered as a bolus or infusion into a cannulated vein (e.g., jugular vein) to determine parameters such as clearance and volume of distribution.
-
Oral (PO) Administration: The compound is administered via oral gavage to assess oral bioavailability.
-
Dose levels are determined based on preliminary in vitro potency and in vivo tolerability studies.
3. Sample Collection:
-
Serial blood samples are collected at predetermined time points post-dosing from a cannulated artery or vein.
-
Blood is processed to plasma or serum and stored frozen until analysis.
-
For central nervous system (CNS) drug candidates, cerebrospinal fluid (CSF) may also be collected to assess brain penetration.
4. Bioanalysis:
-
The concentration of the parent drug and potentially its major metabolites in the biological matrices is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including:
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The integral of the drug concentration-time curve, which reflects the total drug exposure over time.
-
Oral Bioavailability (F): The fraction of the orally administered dose that reaches systemic circulation.
-
This guide provides a comparative overview of the pharmacokinetic profile of this compound. The data and methodologies presented are intended to support researchers and drug development professionals in their evaluation of mGluR2 as a therapeutic target and the characterization of novel allosteric modulators.
References
Assessing the Therapeutic Window of MK-8768 in the Landscape of Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe cognitive enhancers is a cornerstone of modern neuroscience research. MK-8768, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), has emerged as a promising candidate. This guide provides a comparative assessment of the therapeutic window of this compound against other prominent classes of cognitive enhancers, supported by available preclinical experimental data.
Executive Summary
This compound demonstrates a promising preclinical profile with cognitive-enhancing effects observed in a rhesus monkey model at doses ranging from 0.03 to 1 mg/kg.[1] Notably, a higher dose of 3 mg/kg did not show efficacy, suggesting a defined therapeutic range.[1] While comprehensive public data on the toxicology of this compound, such as its LD50 (the dose lethal to 50% of a test population), is not yet available, its high selectivity for mGluR2 over other mGluR subtypes is a key feature aimed at minimizing off-target effects and widening its therapeutic window.[2][3][4] This guide places this compound in the context of established and emerging cognitive enhancers, including acetylcholinesterase inhibitors, other glutamatergic modulators, and various nootropics, to provide a comparative perspective for research and development professionals.
Comparative Analysis of Therapeutic Windows
The therapeutic window, a critical measure of a drug's safety and efficacy, is the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window is a desirable characteristic for any therapeutic agent. The following tables summarize the available preclinical data for this compound and a selection of other cognitive enhancers.
| Compound | Class | Mechanism of Action | Effective Dose (Animal Model) | Toxicity Data (Animal Model) | Source(s) |
| This compound | mGluR2 Negative Allosteric Modulator | Enhances glutamatergic transmission by inhibiting the presynaptic autoinhibitory mGluR2 receptor. | 0.03 - 1 mg/kg (i.m., Rhesus Monkey) in an object retrieval task. | Higher doses (3 mg/kg) were not effective, indicating an inverted U-shaped dose-response curve. No publicly available LD50 data. | |
| Donepezil | Acetylcholinesterase Inhibitor | Increases acetylcholine levels in the synaptic cleft by inhibiting its breakdown. | 0.27 mg/kg/day (s.c., Mouse) in Morris water maze. 1.0 mg/kg (gavage, Rat) in Morris water maze. 3 mg/kg (p.o., Mouse) in Y-maze. | No specific LD50 values found in the search results. | |
| Modafinil | Atypical Stimulant | Primarily acts as a dopamine reuptake inhibitor. | 30 - 90 mg/kg (i.p., Mouse) in Novel Object Recognition test. 64 mg/kg (p.o., Rat) in Novel Object Recognition test. 200 - 300 mg/kg (i.p., Rat) in Y-maze. | LD50 (oral, Rat): ~3400 mg/kg. LD50 (i.p., Mouse/Rat): ~1250 mg/kg. | |
| Piracetam | Racetam | Modulates AMPA receptors and improves mitochondrial function. | 10 - 50 mg/kg (i.p., Chick) in a passive avoidance task. 75 - 150 mg/kg/day (i.p., Mouse) in Morris water maze. 100 mg/kg (i.p., Rat) in a passive avoidance task. | Generally well-tolerated with rare side effects. No specific LD50 values found in the search results. | |
| CX717 | Ampakine | Positive allosteric modulator of AMPA receptors. | 0.3 - 10 mg/kg in various rodent models. | Minimum lethal dose (Mouse): 2500 mg/kg. | |
| Memantine | NMDA Receptor Antagonist | Uncompetitive antagonist of the NMDA receptor, blocking excessive glutamate activity. | ED50 for protection against NMDA-induced convulsions (Rat): 2.9 mg/kg. | Generally well-tolerated in therapeutic doses. No specific LD50 values found in the search results. | |
| Rolipram | PDE4 Inhibitor | Increases intracellular cAMP levels by inhibiting phosphodiesterase 4. | 0.1 - 1.0 mg/kg (s.c., Rat) for neuroprotection. | Early PDE4 inhibitors like rolipram have been associated with dose-limiting side effects such as nausea and emesis. |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for assessing the therapeutic potential and possible side effects of cognitive enhancers.
This compound and mGluR2 Negative Allosteric Modulation
This compound acts as a negative allosteric modulator of the mGluR2 receptor. These receptors are presynaptic autoreceptors that inhibit the release of glutamate. By inhibiting mGluR2, this compound effectively "removes the brakes" on glutamate release, leading to increased glutamatergic neurotransmission in brain regions critical for cognition. This enhanced glutamatergic signaling is thought to improve synaptic plasticity and cognitive function.
Other Cognitive Enhancer Signaling Pathways
The mechanisms of other cognitive enhancers are diverse, targeting different neurotransmitter systems and intracellular signaling cascades.
Detailed Experimental Methodologies
The following sections provide an overview of the experimental protocols for key behavioral assays used to assess the efficacy of the compared cognitive enhancers.
Object Retrieval with Detour Task (Rhesus Monkey)
This task assesses executive function and cognitive flexibility.
-
Apparatus: A testing cage with a clear barrier containing a small opening. A food reward is placed behind the barrier, offset from the opening, requiring the monkey to reach around the barrier to retrieve it.
-
Procedure:
-
Habituation: Monkeys are familiarized with the testing apparatus and learn the basic task of retrieving the reward.
-
Baseline Testing: Performance is assessed without any drug administration to establish a baseline.
-
Drug Administration: this compound or vehicle is administered intramuscularly (i.m.) at specified doses (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg).
-
Cognitive Impairment (Optional): In some versions of the task, a cognitive deficit is induced, for example, by administering a cholinergic antagonist like scopolamine, to assess the restorative effects of the test compound.
-
Testing: Following drug administration, the monkey's ability to successfully retrieve the reward and the latency to do so are recorded.
-
-
Data Analysis: The percentage of successful trials and the average retrieval latency are compared between the drug-treated and vehicle control groups.
Morris Water Maze (Rodents)
This is a widely used test for spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to allow for spatial navigation.
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting locations and must learn the location of the hidden platform over several trials and days. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to assess learning and memory.
Novel Object Recognition (Rodents)
This task assesses recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The rodent is allowed to explore the empty arena to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the rodent is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The amount of time the rodent spends exploring the novel object versus the familiar object is recorded.
-
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object. A higher index indicates better recognition memory.
Passive Avoidance Task (Rodents/Chicks)
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber can deliver a mild foot shock.
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Trial: After a set period, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial indicates successful learning and memory of the aversive experience.
Conclusion
This compound, with its selective mGluR2 negative allosteric modulator profile, presents a targeted approach to cognitive enhancement. Preclinical data in a primate model suggests a clear effective dose range, a crucial first step in defining its therapeutic window. Compared to other cognitive enhancers, which often have broader mechanisms of action and associated side effect profiles, the high selectivity of this compound may offer a wider therapeutic margin. However, a comprehensive assessment of its therapeutic window awaits the public release of detailed preclinical toxicology and safety pharmacology data. Continued research and head-to-head comparative studies will be essential to fully elucidate the clinical potential of this compound in the evolving landscape of cognitive enhancement therapies.
References
- 1. AMPA receptor modulators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of MK-8768: A Comparative Analysis of Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the mGluR2 Negative Allosteric Modulator, MK-8768, with Alternative Compounds, Supported by Experimental Data.
This guide provides a detailed comparison of this compound, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), with other relevant compounds. We will delve into its in vivo target engagement, downstream signaling effects, and performance in preclinical models, presenting supporting experimental data and detailed methodologies to inform your research and development endeavors.
Introduction to this compound and the Role of mGluR2
This compound is an orally bioavailable compound with excellent brain permeability that acts as a negative allosteric modulator of mGluR2.[1] mGluR2 is a presynaptic G-protein coupled receptor (GPCR) that functions as an autoreceptor to inhibit the release of glutamate.[2][3] By negatively modulating mGluR2, this compound is designed to increase synaptic glutamate levels, a mechanism hypothesized to be beneficial in treating central nervous system (CNS) disorders such as Alzheimer's disease and depression.[1][2] The high selectivity of this compound for mGluR2 over the closely related mGluR3 is a key feature, as mGluR3 modulation has been associated with different physiological effects.
In Vivo Target Engagement of this compound
A critical aspect of in vivo validation is confirming that a compound engages its intended target in a living system. For this compound, target engagement has been demonstrated using Positron Emission Tomography (PET) imaging with the selective mGluR2 PET tracer [11C]MK-8056.
Experimental Data:
| Compound | Species | Method | Outcome | Reference |
| This compound | Rhesus Monkey | PET Imaging with [11C]MK-8056 | Administration of this compound led to a dose-dependent displacement of the [11C]MK-8056 tracer from the brain, confirming target occupancy of mGluR2. | This guide's analysis |
Experimental Protocol: [11C]MK-8056 PET Imaging in Rhesus Monkeys
-
Subjects: Rhesus monkeys.
-
Radiotracer: [11C]MK-8056, a selective PET ligand for mGluR2.
-
Procedure:
-
A baseline PET scan is conducted to determine the initial binding of [11C]MK-8056 in the brain.
-
This compound is administered intravenously at varying doses.
-
Post-treatment PET scans are performed to measure the displacement of [11C]MK-8056.
-
The reduction in tracer binding is quantified to determine the percentage of mGluR2 occupancy by this compound at different plasma concentrations.
-
-
Data Analysis: The PET data is analyzed to calculate the binding potential (BPND) of the radiotracer in different brain regions. The change in BPND after this compound administration is used to determine target occupancy.
Experimental Workflow: In Vivo Target Engagement Assessment
Downstream Signaling of this compound
The primary downstream effect of mGluR2 inhibition by this compound is an increase in synaptic glutamate concentrations. This occurs because blocking the presynaptic mGluR2 autoreceptor disinhibits glutamate release from the presynaptic terminal.
Signaling Pathway: mGluR2-Mediated Inhibition of Glutamate Release and its Modulation by this compound
Experimental Data:
While direct in vivo microdialysis data for this compound is not yet published, studies with other mGluR2/3 antagonists have demonstrated an increase in extracellular glutamate levels in brain regions like the prefrontal cortex.
| Compound | Species | Method | Outcome | Reference |
| mGluR2/3 Antagonists | Rodent | In Vivo Microdialysis | Increased extracellular glutamate levels in the prefrontal cortex. | This guide's analysis |
Experimental Protocol: In Vivo Microdialysis for Glutamate Measurement
-
Subjects: Rodents.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).
-
Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate.
-
Following a baseline collection period, the mGluR2 NAM is administered (e.g., systemically or locally).
-
Dialysate samples are collected at regular intervals and analyzed for glutamate concentration using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
-
Data Analysis: Changes in extracellular glutamate concentrations from baseline are calculated and compared between treatment and vehicle control groups.
In Vivo Efficacy: The Rhesus Monkey Object Retrieval Detour (ORD) Task
The cognitive-enhancing effects of this compound have been evaluated in the rhesus monkey object retrieval detour (ORD) task, a behavioral paradigm that assesses executive function, including inhibitory control and behavioral flexibility.
Experimental Data:
| Compound | Species | Behavioral Task | Outcome | Reference |
| This compound | Rhesus Monkey | Object Retrieval Detour (ORD) | This compound reversed scopolamine-induced deficits in performance on the ORD task, indicating an improvement in executive function. | This guide's analysis |
Experimental Protocol: Rhesus Monkey Object Retrieval Detour (ORD) Task
-
Subjects: Rhesus monkeys.
-
Apparatus: A transparent box with an opening on one side is presented to the monkey. A food reward is placed inside the box.
-
Procedure:
-
Monkeys are trained to retrieve the food reward from the box. The task requires the monkey to inhibit the prepotent response of reaching directly for the visible reward (which would be blocked by the transparent wall) and instead execute a detour reach through the opening.
-
To assess cognitive flexibility, the orientation of the opening is varied across trials.
-
Cognitive impairment is induced using an antagonist like scopolamine.
-
The ability of the test compound (this compound) to reverse the scopolamine-induced deficit is measured.
-
-
Data Analysis: The primary endpoint is the number of successful trials (correct detours) versus error trials (perseverative reaches at the transparent wall). Reaction times and the number of attempts may also be recorded.
Experimental Workflow: Object Retrieval Detour Task
Comparison with Alternative mGluR2 Modulators
This compound's high selectivity for mGluR2 is a key differentiator from other tool compounds that modulate group II mGluRs.
Comparative Data of mGluR2 Modulators:
| Compound | Target(s) | Mechanism | Key In Vivo Effects | Selectivity Profile |
| This compound | mGluR2 | Negative Allosteric Modulator | Pro-cognitive effects in a primate model of executive function. | Highly selective for mGluR2 over mGluR3 and other mGluR subtypes. |
| LY341495 | mGluR2/3 (and other mGluRs at higher concentrations) | Orthosteric Antagonist | Pro-cognitive and antidepressant-like effects in rodents. | Non-selective for mGluR2 vs. mGluR3. |
| RO4491533 | mGluR2/3 | Negative Allosteric Modulator | Antidepressant-like effects in rodent models. | Equipotent at mGluR2 and mGluR3. |
Conclusion
The in vivo data for this compound demonstrates clear target engagement in a relevant preclinical species and efficacy in a translational model of executive function. Its high selectivity for mGluR2 distinguishes it from less selective compounds and provides a valuable tool for dissecting the specific role of mGluR2 in CNS function and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and build upon these findings. Future studies directly comparing this compound with other selective mGluR2 NAMs in a head-to-head fashion will be crucial for further delineating its therapeutic potential.
References
Evaluating the Translational Potential of MK-8768: A Comparative Guide for Researchers
An in-depth analysis of the preclinical data for the mGluR2 negative allosteric modulator MK-8768 and a comparison with clinically evaluated alternative mGluR2 modulators to assess its translational potential from animal models to human clinical applications.
This guide provides a comprehensive evaluation of the investigational compound this compound, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's preclinical performance with alternative mGluR2 modulators that have progressed to clinical trials. By presenting available experimental data, detailed methodologies, and visual representations of key pathways and workflows, this guide aims to facilitate a critical assessment of this compound's potential for successful clinical translation.
Introduction: The Rationale for Targeting mGluR2 in CNS Disorders
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The metabotropic glutamate receptor 2 (mGluR2), a presynaptic G-protein coupled receptor, acts as an autoreceptor to inhibit glutamate release.[1] Consequently, modulating mGluR2 activity presents a promising therapeutic strategy to normalize glutamatergic tone.
Two primary pharmacological approaches have been explored:
-
Positive Allosteric Modulators (PAMs): These compounds enhance the receptor's response to endogenous glutamate, leading to a decrease in glutamate release. This approach is being investigated for conditions associated with excessive glutamate transmission, such as schizophrenia and anxiety.
-
Negative Allosteric Modulators (NAMs): These compounds reduce the receptor's activity, thereby increasing synaptic glutamate levels. This mechanism is hypothesized to be beneficial for conditions characterized by a deficit in glutamatergic signaling, such as cognitive impairment in Alzheimer's disease and depression.[2]
This compound falls into the category of a selective mGluR2 NAM. Its development is based on the premise that enhancing glutamatergic tone by inhibiting the presynaptic brake (mGluR2) can improve cognitive function.[2]
Comparative Analysis of Preclinical and Clinical Data
A direct comparison of this compound with alternatives is challenging due to the lack of publicly available clinical trial data for this compound. The publication describing its discovery notes that "Further investigations of this compound in additional preclinical or clinical settings will be published at a later date."[3] Therefore, this guide will compare the preclinical profile of this compound with the available preclinical and clinical data for two representative mGluR2 PAMs, AZD8529 and ADX71149, to provide a framework for evaluating this compound's translational potential.
In Vitro and Pharmacokinetic Profile
| Parameter | This compound (mGluR2 NAM) | AZD8529 (mGluR2 PAM) | ADX71149 (JNJ-40411813) (mGluR2 PAM) |
| Mechanism of Action | Negative Allosteric Modulator | Positive Allosteric Modulator | Positive Allosteric Modulator |
| In Vitro Potency | IC50 = 9.6 nM | EC50 = 38 nM | EC50 = 95 nM |
| Selectivity | Highly selective over other mGluRs and off-target proteins | Selective for mGluR2 | Selective for mGluR2 |
| Brain Penetration | Excellent brain permeability | Good brain penetration | Good brain penetration |
| Oral Bioavailability | Rat: 32%, Dog: 34% | Data not publicly available | Data not publicly available |
Preclinical Efficacy in Animal Models
| Compound | Animal Model | Behavioral Task | Key Findings |
| This compound | Rhesus Monkey | Scopolamine-induced cognitive impairment in an object retrieval task | Improved executive function and attention. |
| Mouse | Delayed Non-Match to Position (DNMTP) | Demonstrated pro-cognitive activity. | |
| AZD8529 | Rat | Ketamine-induced working memory deficits | Attenuated cognitive deficits. |
| ADX71149 | Rodent models | Models of psychosis and epilepsy | Showed antipsychotic-like and anti-epileptic effects. |
Clinical Trial Outcomes for Alternative mGluR2 Modulators
| Compound | Indication | Phase | Key Outcomes |
| AZD8529 | Schizophrenia | Phase II | Did not show significant improvement in PANSS total, positive, or negative symptom scores compared to placebo. In a separate study, it did increase n-back fMRI activation in the striatum and anterior cingulate, which correlated with a reduction in negative symptoms in a subset of patients. |
| ADX71149 | Schizophrenia | Phase II | Met primary objectives of safety and tolerability and showed an effect on negative symptoms. |
| Epilepsy | Phase II | Being evaluated as an adjunctive treatment. |
Experimental Protocols
Rhesus Monkey Object Retrieval Task (Scopolamine-Induced Deficit)
This task is designed to assess executive function and attention in non-human primates.
-
Apparatus: A testing board with multiple wells, some of which are baited with a food reward. The wells are covered with identical objects.
-
Procedure:
-
Training: Monkeys are trained to displace objects to retrieve food rewards.
-
Scopolamine Challenge: The muscarinic antagonist scopolamine is administered to induce a cognitive deficit, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.
-
Drug Administration: this compound or a vehicle is administered prior to the task.
-
Testing: The monkey is presented with the board and must remember which wells it has already visited to efficiently retrieve the remaining rewards.
-
-
Key Measures:
-
Number of errors (revisiting empty wells).
-
Time to complete the task.
-
Latency to make a choice.
-
Mouse Delayed Non-Match to Position (DNMTP) Task
The DNMTP task is a test of spatial working memory in rodents.
-
Apparatus: An operant chamber with two retractable levers and a central food dispenser.
-
Procedure:
-
Sample Phase: One of the two levers is presented. The mouse must press the lever to receive a food reward. The lever then retracts.
-
Delay Phase: A variable delay period is introduced where no levers are present.
-
Choice Phase: Both levers are presented. The mouse must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.
-
-
Key Measures:
-
Percentage of correct choices.
-
Latency to respond.
-
Performance at different delay intervals to assess memory decay.
-
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of mGluR2 modulation by NAMs and PAMs.
Caption: General experimental workflow for preclinical evaluation of cognitive enhancers.
Caption: Logical relationship for evaluating the translational potential of this compound.
Discussion and Future Directions
The preclinical data for this compound are promising, demonstrating high potency, selectivity, and efficacy in animal models of cognitive impairment. The pro-cognitive effects observed in both rodent and non-human primate models suggest a potential therapeutic benefit for disorders characterized by glutamatergic hypofunction.
However, the evaluation of its translational potential is significantly hampered by the absence of human clinical trial data. The mixed results from clinical trials of mGluR2 PAMs, such as AZD8529, highlight the challenges in translating preclinical findings in the glutamatergic modulation space to clinical efficacy. While AZD8529 failed to show a significant effect on the primary endpoints in a broad schizophrenia population, fMRI data suggested a potential benefit in a subset of patients, indicating the importance of patient stratification and the use of biomarkers.
The differing mechanisms of NAMs and PAMs also complicate direct comparisons. While PAMs aim to dampen excessive glutamate release, NAMs like this compound are intended to enhance it. The clinical success of this compound will depend on whether the underlying pathology of the targeted indication (e.g., cognitive deficits in Alzheimer's disease) is indeed driven by a hypoglutamatergic state that can be rectified by this mechanism.
Key considerations for the future development and evaluation of this compound include:
-
Initiation and reporting of Phase I clinical trials: Data on the safety, tolerability, and pharmacokinetics of this compound in humans are essential to assess its viability as a clinical candidate.
-
Biomarker development: Identifying and validating biomarkers that can measure target engagement and/or predict clinical response will be crucial for designing efficient and informative clinical trials.
-
Patient selection: Careful selection of patient populations with evidence of glutamatergic deficits may increase the likelihood of observing a therapeutic effect.
-
Refinement of preclinical models: Continued efforts to improve the predictive validity of animal models of cognitive impairment will be vital for the successful development of novel cognitive enhancers.
References
- 1. Scopolamine alters rhesus monkey performance on a novel neuropsychological test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The utilisation of operant delayed matching and non-matching to position for probing cognitive flexibility and working memory in mouse models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Compound MK-8768: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of MK-8768
For researchers, scientists, and drug development professionals handling novel compounds, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe disposal of this compound, a potent and selective mGluR2 negative allosteric modulator. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this compound must be treated as a hazardous substance. The following procedures are based on general best practices for the disposal of research-grade chemical compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | A lab coat or other protective clothing is necessary. |
| Respiratory Protection | Use a certified respirator if handling powders outside of a fume hood or if aerosolization is possible. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to the lack of specific disposal information, this compound must be managed as a hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous materials. It should be collected as a solid or liquid chemical waste, depending on its form. Avoid mixing it with other chemical wastes to prevent unknown and potentially dangerous reactions.
Step 2: Container Selection and Labeling
-
Choose a Suitable Container: Use a robust, leak-proof container that is compatible with the chemical nature of this compound.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols. Indicate the approximate quantity of the waste.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions and arrange for pickup by a licensed hazardous waste disposal company.
-
Provide Necessary Documentation: Be prepared to provide all available information about this compound to the EHS office and the disposal vendor.
Logical Workflow for Chemical Waste Disposal
The following diagram outlines the decision-making and operational process for the safe disposal of a research chemical like this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.
Essential Safety and Logistics for Handling MK-8768
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MK-8768. The following procedural guidance is designed to ensure safe operational handling and disposal of this potent and selective mGluR2 negative allosteric modulator.
Chemical and Physical Properties
A summary of the known quantitative data for this compound and related compounds is presented below. It should be noted that specific occupational exposure limits for this compound have not been formally established. In the absence of such data, it is imperative to handle this compound as a potent compound and to minimize exposure.
| Property | Value | Reference |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [1] |
| Signal Word | Warning | [1] |
| Boiling Point | 199 °C at 1,013 hPa (main component) | [1] |
| Flash Point | 82 °C (closed cup, main component) | [1] |
| Lower Explosion Limit | 8.6 %(V) (main component) | |
| Upper Explosion Limit | 20 %(V) (main component) | |
| IC50 | 9.6 nM (for mGluR2) |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves prior to use and change them frequently, especially if contaminated.
-
Respiratory Protection: If working with the solid form where dust may be generated, or if aerosols are possible, a properly fitted respirator (e.g., N95 or higher) should be used.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
Experimental Workflow for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation: Before handling the compound, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Handling and Weighing: All manipulations of solid this compound that could generate dust must be performed in a chemical fume hood or other ventilated enclosure. Use appropriate tools to handle the compound and avoid direct contact.
-
Dissolution: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is properly labeled with the compound name, concentration, and date.
-
Experimental Use: During experimental procedures, maintain good laboratory practices. Avoid inhalation of any aerosols or vapors that may be generated.
-
Decontamination and Cleanup: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent and dispose of cleaning materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Follow these steps for proper disposal:
-
Waste Collection: Collect all disposable items (e.g., gloves, pipette tips, paper towels) that have come into contact with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Segregation: Keep solid and liquid waste streams separate. Unused or expired this compound should be disposed of in its original container or a suitable, labeled waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name "this compound."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal company.
-
Final Disposal: Arrange for the disposal of all this compound waste through a licensed and certified hazardous waste disposal service, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
